molecular formula C10H11NO B1471596 (2H-chromen-3-yl)methanamine CAS No. 88536-34-9

(2H-chromen-3-yl)methanamine

Cat. No.: B1471596
CAS No.: 88536-34-9
M. Wt: 161.2 g/mol
InChI Key: HHPQGBVZCLKYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2H-Chromen-3-yl)methanamine is a chemical building block of high interest in medicinal and materials chemistry research. It features a benzopyran (chromene) scaffold linked to a reactive aminomethyl group, making it a versatile intermediate for the synthesis of diverse compound libraries. While specific biological data for this exact compound is limited, its core structure is a privileged scaffold in drug discovery. Research on analogous chroman and coumarin (2H-chromen-2-one) derivatives has demonstrated a wide spectrum of potential biological activities, including serving as ligands for nicotinic acetylcholine receptors , and exhibiting antioxidant , anti-inflammatory , and antiviral properties. Furthermore, chromen derivatives are investigated in materials science for their optical properties and potential application in sensors and optoelectronic devices . The amine functional group allows for further chemical modifications, facilitating its use in creating amides, sulfonamides, and Mannich bases for structure-activity relationship (SAR) studies . This product is intended for research purposes as a synthetic intermediate to explore these and other new therapeutic and functional possibilities. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88536-34-9

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2H-chromen-3-ylmethanamine

InChI

InChI=1S/C10H11NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,6-7,11H2

InChI Key

HHPQGBVZCLKYCM-UHFFFAOYSA-N

SMILES

C1C(=CC2=CC=CC=C2O1)CN

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)CN

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Characterization of (2H-Chromen-3-yl)methanamine Derivatives: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The (2H-chromen-3-yl)methanamine scaffold represents a privileged structural motif in modern drug discovery, frequently leveraged for its conformational rigidity and favorable lipophilicity[1]. As researchers explore these derivatives for neurological, antimicrobial, and anticancer applications[2], rigorous structural validation becomes paramount. This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of (2H-chromen-3-yl)methanamine derivatives, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Strategic Analytical Workflow

The structural elucidation of chromene derivatives necessitates a multi-modal approach. Relying on a single technique can lead to misassignments, particularly concerning the regiochemistry of the chromene double bond (distinguishing 2H-chromene from its 4H-chromene isomer)[3].

G A Synthesis (Reductive Amination) B Purification (Chromatography) A->B C NMR Analysis (1H, 13C, 2D) B->C D FT-IR Spectroscopy (Functional Groups) B->D E HRMS (Exact Mass/Fragmentation) B->E F Structural Validation C->F D->F E->F

Workflow for the synthesis and spectroscopic validation of chromene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural validation. For (2H-chromen-3-yl)methanamine derivatives, mapping the exact position of the double bond and confirming the reduction of the amine precursor is critical[4].

Causality in Experimental Design

The 2H-chromene core possesses a saturated C2 position (O-CH2) and a double bond between C3 and C4. In 1H NMR, the C2 protons typically resonate as a singlet (or coupled system if chiral centers exist nearby) around 4.5–5.0 ppm, while the vinylic C4 proton appears downfield at 6.3–6.8 ppm. Conversely, a 4H-chromene would exhibit a saturated C4 position and a vinylic C2 proton, drastically altering the chemical shift landscape[3]. 2D NMR is employed to causally link these isolated spin systems into a unified molecular framework.

Self-Validating Protocol: 1H and 2D NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the highly purified derivative in 0.6 mL of CDCl3 or DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire the 1H spectrum (e.g., 400 MHz, 16 scans, 1 sec relaxation delay).

    • Validation Check: Ensure the TMS peak is precisely at 0.00 ppm and solvent residual peaks match literature values to rule out calibration errors.

  • D2O Exchange (Crucial for Amines): To definitively assign the primary amine (-NH2) protons, add 1-2 drops of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Validation Check: The broad singlet typically found between 1.5–2.5 ppm will disappear due to rapid deuterium exchange, confirming its identity as the amine proton rather than an aliphatic impurity.

  • 2D NMR (HSQC & HMBC): Acquire HSQC to correlate protons to their directly attached carbons, and HMBC to establish the connectivity of the aminomethyl group to the C3 position of the chromene ring.

NMR A 1D 1H/13C NMR Initial Shifts B COSY (Proton-Proton Coupling) A->B C HSQC (Direct C-H Correlation) A->C D HMBC (Long-Range C-H) A->D E Unambiguous Structural Assignment B->E C->E D->E

2D NMR causality workflow for unambiguous structural assignment.

Quantitative Data Summary: Typical NMR Shifts
NucleusPositionTypical Chemical Shift (ppm)Multiplicity / Notes
1H C2 (O-CH2)4.50 – 5.00Singlet (if C2 is unsubstituted)
1H C4 (=CH-)6.30 – 6.80Singlet or fine multiplet
1H -CH2-NH23.20 – 3.80Singlet (or AB quartet if sterically hindered)
1H -NH21.50 – 2.50Broad singlet, D2O exchangeable
13C C2 (O-CH2)65.0 – 70.0CH2 (DEPT-135 negative)
13C C3 (C=C-R)125.0 – 135.0Quaternary (DEPT-135 absent)
13C C4 (=CH-)120.0 – 130.0CH (DEPT-135 positive)
13C -CH2-NH240.0 – 45.0CH2 (DEPT-135 negative)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of functional groups. The reduction of a precursor (like a carbonitrile or an imine) to the methanamine must be tracked via the disappearance of specific vibrational modes and the emergence of new ones[4][5].

Causality in Experimental Design

If the derivative is synthesized via the reduction of 2H-chromene-3-carbonitrile, the sharp C≡N stretching band (~2190–2220 cm⁻¹) must completely disappear[3]. Concurrently, the appearance of N-H stretching bands confirms the successful formation of the primary amine.

Self-Validating Protocol: ATR-FTIR Analysis
  • Background Collection: Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) diamond crystal.

  • Sample Application: Apply 1-2 mg of the solid sample directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Validation Check: Assess the baseline. A sloping baseline indicates poor crystal contact or scattering. Ensure the N-H stretches (typically a doublet for primary amines) are clearly visible between 3300 and 3500 cm⁻¹.

Quantitative Data Summary: Typical FT-IR Bands
Functional GroupWavenumber (cm⁻¹)Intensity / Shape
N-H Stretch (Primary Amine)3450, 3350Medium, Doublet
C-H Stretch (Aliphatic)2850 – 2950Weak to Medium
C=C Stretch (Aromatic/Alkene)1600 – 1650Medium, Sharp
C-O-C Stretch (Chromene Ether)1050 – 1250Strong, Broad
N-H Bend~1610Medium

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact molecular formula, while tandem mass spectrometry (MS/MS) elucidates the structural connectivity through characteristic fragmentation pathways.

Causality in Experimental Design

Primary amines possess high proton affinity, making Electrospray Ionization in positive mode (ESI+) the ideal ionization technique. The most diagnostic fragmentation for (2H-chromen-3-yl)methanamine derivatives is the neutral loss of ammonia (NH3, 17.0265 Da) from the protonated molecular ion [M+H]+. This cleavage is thermodynamically driven by the formation of a highly stable allylic/benzylic-type carbocation at the C3 position of the chromene ring.

Self-Validating Protocol: LC-HRMS Analysis
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Acquisition: Inject 2 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap). Operate in ESI+ mode.

  • Validation Check 1 (Mass Accuracy): The observed [M+H]+ m/z must be within ≤ 5 ppm of the theoretical calculated mass.

  • Validation Check 2 (Isotope Pattern): Compare the observed isotopic distribution (M, M+1, M+2) with the simulated theoretical pattern to rule out isobaric interferences.

  • MS/MS Fragmentation: Apply Collision-Induced Dissociation (CID) at 15-30 eV.

    • Validation Check 3: Look for the prominent[M+H - 17]+ peak, which is a hallmark of aliphatic primary amines and confirms the terminal nature of the nitrogen atom.

Conclusion

The robust characterization of (2H-chromen-3-yl)methanamine derivatives requires a synergistic application of NMR, FT-IR, and HRMS. By employing self-validating protocols—such as D2O exchange in NMR and targeted MS/MS fragmentation—researchers can achieve absolute certainty in their structural assignments. This rigorous analytical foundation ensures the integrity of downstream biological and pharmacological evaluations, preventing costly late-stage attrition in drug development pipelines.

References

  • Source: nih.
  • Source: ajol.
  • Title: New 4-imino-4H-Chromeno[2,3-d]Pyrimidin-3(5H)
  • Source: benchchem.
  • Title: Design and in Vitro Activities of N-Alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)

Sources

High-Throughput In Silico Screening of (2H-Chromen-3-yl)methanamine Libraries: A Guide to Lead Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2H-chromen-3-yl)methanamine scaffold represents a privileged chemical space in modern drug discovery. Characterized by a rigid, lipophilic benzopyran core and a versatile primary amine, this structural motif enables precise interactions with a diverse array of biological targets, ranging from kinases in oncology to monoamine oxidases in neurodegeneration[1]. This whitepaper provides an authoritative, step-by-step technical guide to the in silico screening of (2H-chromen-3-yl)methanamine libraries. By integrating pharmacokinetic filtering, high-throughput molecular docking, and rigorous molecular dynamics (MD) simulations, we establish a self-validating computational pipeline designed to eliminate false positives and accelerate the identification of developable lead compounds.

Pharmacological Relevance and Scaffold Rationale

The 2H-chromene (benzopyran) nucleus is a ubiquitous structural motif in biologically active natural products and synthetic pharmaceuticals. Modifying this scaffold allows for the introduction of pharmacophoric groups that can interact with specific binding pockets, fundamentally improving target specificity and drug-likeness[2].

The specific addition of a methanamine group at the C3 position of the 2H-chromene ring provides two critical mechanistic advantages:

  • Electrostatic Anchoring: The primary amine can be protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target active sites.

  • Conformational Rigidity: The bicyclic 2H-chromene system restricts the conformational entropy of the molecule. This pre-organization reduces the thermodynamic penalty of binding, often resulting in higher binding affinities compared to highly flexible aliphatic chains.

In silico screening of chromene derivatives has successfully identified potent inhibitors for a variety of targets, including CDK-2 for breast cancer therapy[3], dual PI3Kα/c-Met inhibitors[2], α-glucosidase for diabetes[4], and MAO-B for Parkinson's disease[5].

The Self-Validating In Silico Workflow

To prevent the progression of computational artifacts, an in silico screening campaign must be designed as a self-validating system. Molecular docking provides a rapid, static snapshot of binding affinity using empirical scoring functions[6]. However, because docking algorithms often treat the receptor as rigid and ignore explicit solvent effects, they are prone to false positives.

To counteract this, our workflow mandates a hierarchical approach: early elimination of non-developable compounds via ADMET profiling[2], followed by consensus docking, and ultimately, thermodynamic validation using Molecular Dynamics (MD) simulations and MM-GBSA free energy calculations. If a docked pose is merely an artifact, the ligand will exhibit high structural deviation during the MD production run, effectively self-correcting the initial screening data.

Workflow Start Library Generation (2H-chromen-3-yl)methanamines ADMET ADMET & PAINS Filtering (SwissADME / DataWarrior) Start->ADMET Docking High-Throughput Docking (AutoDock Vina / Glide) ADMET->Docking TargetPrep Target Protein Prep (e.g., MAO-B, CDK-2) TargetPrep->Docking Consensus Consensus Scoring & Pose Analysis Docking->Consensus MD Molecular Dynamics (100ns) (GROMACS / Desmond) Consensus->MD MMPBSA MM-GBSA Free Energy Calculation MD->MMPBSA Lead Lead Candidate Identification MMPBSA->Lead

Fig 1: Hierarchical in silico workflow for screening (2H-chromen-3-yl)methanamines.

Step-by-Step Methodologies

Protocol 1: Library Generation and ADMET Curation

Causality: Generating millions of conformers is computationally expensive. By applying Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) filters before docking, we reduce the computational payload and ensure that only compounds with favorable pharmacokinetic profiles advance to the structurally intensive steps[2].

  • Core Enumeration: Utilize a chemoinformatics toolkit (e.g., RDKit) to generate a combinatorial library based on the (2H-chromen-3-yl)methanamine core. Introduce substitutions (e.g., halogens, methoxy groups, or aryl rings) at the C6 and C8 positions to probe the steric boundaries of the target receptor[7].

  • 3D Conformer Generation: Convert 2D SMILES strings to 3D structures using LigPrep or OpenBabel. Assign appropriate protonation states at pH 7.4 (ensuring the methanamine is protonated).

  • ADMET Filtering: Process the library through SwissADME or PreADMET[2].

    • Action: Filter out compounds with >1 Lipinski Rule of 5 violation.

    • Action: For CNS targets (e.g., MAO-B), retain only compounds with high predicted Blood-Brain Barrier (BBB) permeability[5].

  • PAINS Removal: Apply Pan Assay Interference Compounds (PAINS) filters to eliminate promiscuous binders and reactive electrophiles that could cause false positives in future in vitro assays.

Protocol 2: Target Preparation and Molecular Docking

Causality: Proteins crystallized in different states (apo vs. holo) have different side-chain conformations. Proper preparation ensures the grid box accurately represents the physiological binding pocket. Flexible docking generates multiple conformations to find the global energy minimum[6].

  • Protein Retrieval & Prep: Download the high-resolution crystal structure of the target (e.g., CDK-2, PDB ID: 1DI8) from the RCSB Protein Data Bank[2]. Remove co-crystallized ligands, water molecules, and heteroatoms.

  • Protonation & Minimization: Add polar hydrogens and assign Kollman charges. Energy-minimize the structure using the OPLS4 or AMBER force field to resolve steric clashes.

  • Grid Box Definition: Define the search space centered on the known active site (e.g., the ATP-binding pocket of CDK-2). Ensure the grid box is large enough (e.g., 20 × 20 × 20 Å) to accommodate the largest ligand in the library.

  • High-Throughput Docking: Execute docking using AutoDock Vina or Schrödinger Glide[6]. Prioritize compounds based on their binding energies (kcal/mol).

  • Consensus Scoring: Cross-validate the top 5% of hits using a secondary scoring function (e.g., GoldScore or ChemScore) to mitigate the algorithmic bias of a single software.

Protocol 3: MD Simulation and Free Energy Validation (The Self-Validating Step)

Causality: MD introduces Newtonian physics, explicit water molecules, and physiological temperature/pressure. We perform NVT equilibration before NPT to stabilize the system's temperature before adjusting its volume, preventing the simulation box from collapsing or exploding.

  • System Solvation: Place the top-scoring ligand-protein complex in a cubic box filled with TIP3P explicit water molecules. Ensure a minimum distance of 10 Å between the protein and the box edge.

  • Neutralization: Add counterions (Na+ / Cl-) to neutralize the system's net charge and simulate a physiological salt concentration (0.15 M).

  • Equilibration (NVT & NPT):

    • Run a 100 ps NVT (constant Number of particles, Volume, and Temperature) simulation at 300 K using a Berendsen thermostat.

    • Run a 100 ps NPT (constant Number of particles, Pressure, and Temperature) simulation at 1 bar using a Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns production MD simulation. Extract the trajectory data to calculate the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues.

  • MM-GBSA Calculation: Extract snapshots from the final 20 ns of the stable trajectory to calculate the exact binding free energy using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.

Quantitative Data Summary

To standardize the evaluation of (2H-chromen-3-yl)methanamine derivatives, the following quantitative thresholds should be utilized to define a successful in silico hit prior to in vitro synthesis and biological evaluation[3].

MetricMinimum Acceptable ThresholdIdeal TargetMechanistic Rationale
Lipinski Violations ≤ 10Ensures oral bioavailability and favorable membrane permeability.
Docking Score (Vina) < -7.5 kcal/mol< -9.0 kcal/molIndicates strong initial shape and electrostatic complementarity[3].
Ligand RMSD (100ns MD) < 3.0 Å< 2.0 ÅValidates the docking pose; low deviation proves stable binding over time.
Protein RMSF (Active Site) < 2.5 Å< 1.5 ÅEnsures the ligand does not destabilize the structural integrity of the binding pocket.
MM-GBSA Free Energy < -30.0 kcal/mol< -45.0 kcal/molProvides a thermodynamically rigorous estimation of binding affinity, accounting for solvent entropy.

Sources

The Pharmacological Landscape of (2H-chromen-3-yl)methanamine: A Technical Guide to Emerging Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Summary

The chroman scaffold is a privileged structural motif in medicinal chemistry, characterized by its unique balance of conformational rigidity and lipophilicity. Within this class, (2H-chromen-3-yl)methanamine (CAS 10185-46-3) and its oxidized derivatives (e.g., 2-oxo-2H-chromen-3-yl derivatives) serve as highly versatile pharmacophores[1]. The primary amine at the 3-position provides a critical vector for synthetic derivatization, enabling the construction of amides, ureas, and complex heterocycles like 1,2,4-oxadiazoles.

Recent high-throughput screening and rational drug design campaigns have identified chromen-3-ylmethanamine derivatives as potent modulators across multiple distinct biological systems. This whitepaper synthesizes the mechanistic rationale, quantitative profiling, and validated experimental methodologies for the three most prominent therapeutic targets associated with this scaffold: Monoamine Oxidase B (MAO-B) , Toll-like Receptor 2/1 (TLR2/1) , and Rho-associated protein kinase (ROCK) .

Mechanistic Profiling & Target Landscape

Neurodegenerative Targets: Dual MAO-B / AChE Inhibition

The etiology of neurodegenerative diseases, particularly Alzheimer's and Parkinson's, involves complex, multifactorial pathogenesis. Single-target therapies often fall short, driving the need for multi-target-directed ligands (MTDLs). Derivatives of the 2H-chromen-2-one skeleton, functionalized at the 3-methylamine position, have demonstrated profound efficacy as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[2].

Causality in Design: The lipophilic chromen core effectively occupies the hydrophobic entrance cavity of the MAO-B active site. When the 3-methanamine is decorated with a propargylamine moiety, it acts as a mechanism-based irreversible inhibitor, forming a covalent adduct with the N5 atom of the FAD cofactor[2]. The structural rigidity of the chromen ring ensures optimal trajectory for this covalent interaction, yielding low-nanomolar IC50 values.

Immuno-Oncology: TLR2/1 Agonism and Pyroptosis

Toll-like receptor (TLR) agonists are emerging as powerful immune adjuvants and direct anti-tumor agents. Recent breakthroughs have identified 3-(2H-chromen-3-yl)-5-aryl-1,2,4-oxadiazole derivatives (such as the compound WYJ-2) as highly selective, small-molecule agonists of the TLR2/1 heterodimer[3].

Mechanistic Pathway: Unlike traditional apoptosis, WYJ-2 induces pyroptosis in non-small cell lung cancer (NSCLC) cells. By binding to the TLR2/1 complex, the chromen derivative recruits the MyD88 adaptor protein, triggering the NF-κB signaling cascade. This transcriptional activation upregulates the NLRP3 inflammasome, ultimately leading to Gasdermin D cleavage and lytic cell death[3].

Cardiovascular & Ophthalmic: ROCK Inhibition

Dysregulation of the Rho/ROCK signaling pathway is implicated in hypertension, glaucoma, and tumor metastasis. Chroman-3-ylmethanamine derivatives have been optimized into potent ROCK inhibitors[1]. The primary amine acts as a critical hydrogen bond donor to the hinge region of the ROCK kinase domain, while the chroman oxygen interacts with conserved structural water molecules, locking the kinase in an inactive conformation.

Quantitative Data Presentation

The following table summarizes the binding affinities and functional potencies of leading (2H-chromen-3-yl)methanamine derivatives across their primary targets.

TargetCompound Class / Specific HitPrimary IndicationPotency (IC50 / EC50)Key Structural Feature
MAO-B Chromen-based propargylamine (Compound 3h)Parkinson's / Alzheimer'sIC50 = 2.8 nMPropargylamine at 3-position
AChE Chromen-based propargylamine (Compound 3h)Alzheimer's DiseaseIC50 = 8.99 µMLipophilic chromen core
TLR2/1 Chromen-oxadiazole (WYJ-2)NSCLC (Lung Cancer)EC50 = 18.57 nM5-aryl-1,2,4-oxadiazole
ROCK Chroman-3-ylmethanamine analogsGlaucoma / HypertensionLow nanomolar (varies)Unsubstituted primary amine

Systems & Pathway Visualization

TLR2/1-Mediated Pyroptosis Pathway

TLR_Pathway Ligand Chromen-Oxadiazole (e.g., WYJ-2) Receptor TLR2/1 Heterodimer Ligand->Receptor Agonism (EC50: 18.5 nM) Adaptor MyD88 Recruitment Receptor->Adaptor Intracellular signaling TF NF-κB Activation Adaptor->TF Phosphorylation cascade Inflammasome NLRP3 Inflammasome TF->Inflammasome Transcriptional regulation Outcome Tumor Cell Pyroptosis Inflammasome->Outcome Gasdermin D cleavage

Fig 1: Mechanism of action for chromen-oxadiazole derivatives inducing pyroptosis via TLR2/1.

In Vitro Assay Workflow for MAO-B Inhibitors

Workflow Step1 1. Reagent Prep (+ Selegiline Control) Step2 2. Pre-Incubation (15 min at 37°C) Step1->Step2 Step3 3. Substrate Addition (Kynuramine) Step2->Step3 Step4 4. Fluorometric Read (Ex: 318 / Em: 380) Step3->Step4 Step5 5. IC50 Analysis Step4->Step5

Fig 2: Self-validating fluorometric workflow for evaluating MAO-B inhibition kinetics.

Experimental Methodologies

To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control to rule out assay artifacts (e.g., compound auto-fluorescence or non-specific binding).

Protocol A: In Vitro MAO-B Fluorometric Inhibition Assay

This assay measures the deamination of kynuramine by MAO-B, yielding 4-hydroxyquinoline, which is highly fluorescent.

Rationale & Causality: Chromen derivatives often possess intrinsic fluorescence due to their conjugated aromatic systems. Therefore, a standard absorbance assay is prone to false negatives/positives. We utilize a fluorometric readout with a specific wavelength shift, coupled with background subtraction, to ensure the signal is exclusively enzyme-derived.

  • Buffer Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Why: MAO-B requires a slightly alkaline environment to maintain the ionization state of active-site residues.

  • Enzyme & Compound Setup: Dilute recombinant human MAO-B to a final concentration of 5 µg/mL. Prepare serial dilutions of the chromen derivative (10 pM to 10 µM).

    • Self-Validation: Include Selegiline (a known MAO-B inhibitor) as a positive control, and a "No-Enzyme" well containing only the highest concentration of the test compound to measure auto-fluorescence.

  • Pre-Incubation: Incubate the enzyme and inhibitor at 37°C for 15 minutes. Why: Because propargylamine-substituted chromen derivatives are mechanism-based inhibitors, pre-incubation allows covalent bond formation before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add kynuramine (final concentration 50 µM) to initiate the reaction. Incubate for exactly 30 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 2N NaOH. Read fluorescence at Ex/Em = 318/380 nm.

  • Data Processing: Subtract the "No-Enzyme" background from all wells. Calculate IC50 using a four-parameter non-linear regression model.

Protocol B: TLR2/1 Heterodimerization Co-Immunoprecipitation (Co-IP)

To validate that a chromen derivative (e.g., WYJ-2) acts via orthosteric agonism of the TLR2/1 complex rather than downstream kinase activation[3].

Rationale & Causality: Agonism of TLR2 requires the physical recruitment of TLR1. Co-IP physically isolates this complex. If the compound is a true agonist, the ratio of TLR1 co-precipitating with TLR2 will increase dose-dependently.

  • Cell Preparation: Culture THP-1 monocytes. Treat with 50 ng/mL PMA for 48 hours. Why: PMA induces differentiation into macrophages, which is an absolute requirement to upregulate basal TLR1 and TLR2 expression to detectable levels[3].

  • Compound Treatment: Treat the differentiated macrophages with the chromen derivative (e.g., 1 µM WYJ-2) for 30 minutes.

  • Lysis: Lyse cells using non-denaturing NP-40 buffer containing protease/phosphatase inhibitors. Why: Denaturing buffers (like RIPA) will destroy the fragile, non-covalent TLR2/1 protein-protein interaction.

  • Immunoprecipitation: Incubate 500 µg of lysate with 2 µg of anti-TLR2 antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.

    • Self-Validation: Run a parallel IP using an Isotype IgG control to ensure TLR1 is not binding nonspecifically to the beads or the antibody Fc region.

  • Elution & Immunoblotting: Boil beads in Laemmli buffer. Run on SDS-PAGE, transfer to PVDF, and probe with anti-TLR1 and anti-TLR2 antibodies. An increase in the TLR1 band intensity (normalized to the pulled-down TLR2) confirms agonist-induced heterodimerization.

References

  • BenchChem Technical Support Team. "Chroman-3-ylmethanamine|10185-46-3|Research Chemical". Benchchem.
  • Wang, Y., et al. "Design and Synthesis of 3-(2H-Chromen-3-yl)-5-aryl-1,2,4-oxadiazole Derivatives as Novel Toll-like Receptor 2/1 Agonists That Inhibit Lung Cancer In Vitro and In Vivo". Journal of Medicinal Chemistry, ACS Publications.
  • Pisani, L., et al. "Searching for Multi-Targeting Neurotherapeutics against Alzheimer's: Discovery of Potent AChE-MAO B Inhibitors through the Decoration of the 2H-Chromen-2-one Structural Motif". PMC, National Institutes of Health.

Sources

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Multi-Component Synthesis of 2-Amino-4H-Chromenes

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth understanding of the multi-component synthesis of 2-amino-4H-chromenes. This class of heterocyclic compounds is of significant interest due to its broad spectrum of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The multi-component reaction (MCR) approach offers a highly efficient, atom-economical, and environmentally friendly route to these valuable scaffolds.[4]

Introduction to 2-Amino-4H-Chromenes

2-Amino-4H-chromenes are a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules with significant therapeutic potential.[2][5] Their diverse biological activities have spurred the development of numerous synthetic methodologies. Among these, the one-pot, three-component synthesis stands out for its operational simplicity and convergence, allowing for the rapid generation of molecular diversity.[6][7] This approach typically involves the condensation of an aldehyde, an active methylene compound (most commonly malononitrile), and a phenolic component (such as resorcinol, naphthol, or dimedone).

The Underlying Chemistry: A Mechanistic Perspective

The multi-component synthesis of 2-amino-4H-chromenes is a domino reaction that proceeds through a sequence of well-established organic transformations. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The generally accepted pathway involves three key steps:

  • Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The catalyst activates the methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield a vinylidene cyanide intermediate (a Knoevenagel adduct).

  • Michael Addition: The phenolic reactant, activated by the catalyst, then undergoes a conjugate Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group of the phenol attacks the nitrile group, followed by tautomerization to yield the stable 2-amino-4H-chromene ring system.

A plausible mechanism for the formation of 2-amino-4H-chromene derivatives is illustrated below.[6]

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Adduct Vinylidene Cyanide Intermediate Aldehyde->Knoevenagel_Adduct + Malononitrile (Base Catalyst) Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Phenolic Compound Phenolic_Compound Phenolic Compound (e.g., Resorcinol) Final_Product 2-Amino-4H-Chromene Michael_Adduct->Final_Product Intramolecular Cyclization

Figure 1: Plausible reaction mechanism for the multi-component synthesis of 2-amino-4H-chromenes.

The Role of the Catalyst: A Critical Choice

The choice of catalyst is paramount for the success of this synthesis, influencing reaction rates, yields, and overall efficiency. A wide array of catalysts have been successfully employed, ranging from simple bases to sophisticated nanocatalysts.

  • Homogeneous Catalysts: Simple organic bases like piperidine, L-proline, and diethylamine are effective and readily available.[7][8] Ionic liquids have also been utilized as both catalyst and solvent.[9] While often efficient, a significant drawback of homogeneous catalysts is the difficulty in their separation from the reaction mixture, hindering reusability.

  • Heterogeneous Catalysts: To address the challenges of catalyst recovery and reuse, significant research has focused on heterogeneous catalysts. These include:

    • Nanoparticles: Magnetic nanoparticles (e.g., Fe3O4-chitosan, MNPs@Cu), nano-SiO2, and nano ZnO have demonstrated high catalytic activity and can be easily recovered using an external magnet or simple filtration.[1][4][10][11][12]

    • Green Catalysts: Environmentally benign options such as chicken eggshell waste and hydrotalcite have been successfully employed, aligning with the principles of green chemistry.[2]

    • Organocatalysts: Chiral organocatalysts have been developed for the asymmetric synthesis of 2-amino-4H-chromenes, providing access to enantiomerically enriched products.[13]

Experimental Protocol: A Step-by-Step Guide

This protocol details a general and robust method for the synthesis of 2-amino-4H-chromenes using a reusable nano-catalyst, which represents a modern and environmentally conscious approach.

Materials and Reagents
  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenolic compound (e.g., resorcinol, dimedone) (1 mmol)

  • Nano-catalyst (e.g., nano-SiO2, 20 mol%)[1]

  • Solvent (e.g., water, ethanol, or solvent-free)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates

  • Ethyl acetate and n-hexane for TLC and workup

  • Filtration apparatus

  • Rotary evaporator

Experimental Workflow

G A 1. Reagent Preparation (Aldehyde, Malononitrile, Phenol, Catalyst, Solvent) B 2. Reaction Setup (Combine reactants in flask) A->B C 3. Reaction (Stir at specified temperature) B->C D 4. Monitoring (TLC analysis) C->D D->C Continue if incomplete E 5. Workup (Cooling, filtration) D->E Reaction complete F 6. Catalyst Recovery (Wash and dry catalyst) E->F G 7. Product Isolation (Solvent evaporation) E->G H 8. Purification (Recrystallization) G->H I 9. Characterization (NMR, IR, Mass Spec) H->I

Sources

Application Note: (2H-Chromen-3-yl)methanamine as a Privileged Scaffold in Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the identification and functionalization of "privileged scaffolds"—core structures capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of drug discovery. (2H-chromen-3-yl)methanamine (also referred to as chroman-3-ylmethanamine or its saturated derivatives) has emerged as a highly versatile building block[1].

The intrinsic value of the chroman core lies in its unique physicochemical profile: it offers exceptional conformational rigidity and favorable lipophilicity, both of which are critical for deep-pocket receptor interactions[1]. The primary amine group at the 3-position serves as an ideal synthetic handle for rapid diversification via reductive amination, amidation, or coupling reactions[1]. This application note details the mechanistic deployment and experimental validation of (2H-chromen-3-yl)methanamine derivatives across two cutting-edge therapeutic arenas: Non-agonist PPARγ modulation for metabolic syndromes and H-PGDS inhibition for allergic inflammation .

Application I: Decoupled PPARγ Modulators for Insulin Resistance

Mechanistic Insight

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and insulin sensitivity[2]. First-generation PPARγ drugs (thiazolidinediones like rosiglitazone) act as classical full agonists. While they effectively sensitize insulin, their classical agonism drives severe side effects, including weight gain, fluid retention (edema), and cardiac hypertrophy[2].

Recent breakthroughs demonstrate that classical agonism is not required for anti-diabetic efficacy. Instead, insulin resistance is driven by the Cdk5-mediated phosphorylation of PPARγ at Serine 273[2]. By utilizing the (2H-chromen-3-yl)methanamine scaffold, researchers have synthesized non-agonist ligands that bind tightly to PPARγ, inducing a specific conformational change that sterically blocks Cdk5 access to Ser273[2]. This effectively restores insulin sensitivity while bypassing the transcriptional pathways responsible for adverse effects[2].

PPARG_Pathway Ligand (2H-chromen-3-yl)methanamine Derivative PPARG PPARγ Receptor Ligand->PPARG Binds without activation Phos Ser273 Phosphorylation Ligand->Phos Sterically Blocks PPARG->Phos Occurs at Ser273 Agonism Classical Agonism (Weight Gain / Edema) PPARG->Agonism Avoided by Non-Agonists Cdk5 Cdk5 Kinase Cdk5->Phos Phosphorylates Insulin Insulin Sensitization (Anti-Diabetic Effect) Phos->Insulin Suppresses

Figure 1: Mechanism of non-agonist PPARγ modulation by chroman derivatives blocking Cdk5 phosphorylation.

Protocol 1: Decoupled PPARγ Phosphorylation and Transactivation Assay

To ensure scientific integrity, any putative non-agonist must be validated through a dual-assay system that proves the decoupling of Ser273 phosphorylation blockade from classical transcriptional activation.

Step 1: Cell Culture & Transfection

  • Action: Plate HEK293T cells in 384-well formats. Co-transfect with plasmids encoding human PPARγ, Cdk5, and p35 (the Cdk5 activator).

  • Causality: HEK293T cells are selected for their high transfection efficiency, ensuring robust, detectable baseline phosphorylation of PPARγ by the overexpressed Cdk5/p35 complex.

Step 2: Compound Treatment & Self-Validation Matrix

  • Action: Treat cells with a concentration gradient of the chroman derivative (1 nM to 10 µM).

  • Self-Validation: You must include Rosiglitazone (1 µM) as a full-agonist positive control, and a DMSO vehicle control. This ensures the assay can accurately distinguish between classical agonism and non-agonism.

Step 3: Phospho-Ser273 Detection via TR-FRET

  • Action: Lyse cells and add Terbium-labeled anti-PPARγ and D2-labeled anti-phospho-Ser273 antibodies. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Causality: TR-FRET is strictly required here. Chroman derivatives can occasionally exhibit auto-fluorescence; the time-delayed measurement of TR-FRET completely eliminates background compound interference, ensuring high-fidelity IC50 generation.

Step 4: Transcriptional Reporter Counter-Screen

  • Action: In a parallel plate, transfect cells with a PPRE-Luciferase reporter. Measure luminescence post-treatment.

  • Causality: A successful non-agonist drug candidate will show an IC50 < 100 nM in Step 3, but flatline (no activation above vehicle) in Step 4, proving the absence of classical agonism[2].

Application II: H-PGDS Inhibition for Allergic Asthma

Mechanistic Insight

Prostaglandin D2 (PGD2) is a potent lipid mediator that drives allergic and respiratory diseases by inducing bronchoconstriction and eosinophil infiltration[3]. The synthesis of PGD2 from PGH2 is catalyzed by two distinct enzymes: Lipocalin-type (L-PGDS) and Hematopoietic (H-PGDS)[3].

While L-PGDS is localized in the brain and vital for central nervous system functions (like sleep regulation), H-PGDS is a cytosolic protein predominantly expressed in immune cells (mast cells, Th2 cells)[3]. Nicotinamide derivatives synthesized using the (2H-chromen-3-yl)methanamine scaffold have been identified as highly potent and selective inhibitors of H-PGDS[3]. By selectively targeting H-PGDS, these compounds halt the localized production of PGD2 in the lungs without crossing over into adverse CNS effects[3].

HPGDS_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Intermediary) COX->PGH2 HPGDS H-PGDS Enzyme (Mast Cells / Th2) PGH2->HPGDS Substrate PGD2 PGD2 HPGDS->PGD2 Catalysis Inhibitor (2H-chromen-3-yl)methanamine Derivative Inhibitor->HPGDS Selective Inhibition Receptors DP1 & CRTH2 Receptors PGD2->Receptors Binds Allergy Allergic Asthma & Inflammation Receptors->Allergy Triggers

Figure 2: Selective inhibition of the H-PGDS pathway by chroman derivatives to prevent allergic inflammation.

Protocol 2: High-Throughput H-PGDS Fluorescence Polarization (FP) Assay

Step 1: Recombinant Enzyme Preparation

  • Action: Express and purify recombinant human H-PGDS and L-PGDS from E. coli systems.

  • Causality: Utilizing highly purified, isolated recombinant enzymes is critical to prevent cross-reactivity with other glutathione S-transferases (GSTs) present in whole-cell lysates.

Step 2: Reaction Assembly & Tracer Addition

  • Action: In a 384-well black plate, combine 10 nM H-PGDS, assay buffer (containing GSH), and the chroman-derivative library. Add a fluorescently labeled PGD2 tracer.

  • Self-Validation: Include HQL-79 (a known H-PGDS inhibitor) as a positive control for assay window validation.

Step 3: Fluorescence Polarization (FP) Measurement

  • Action: Excite the plate at the specific fluorophore wavelength and measure parallel and perpendicular emission to calculate milli-Polarization (mP) units.

  • Causality: FP is chosen over standard fluorescence because it is a ratiometric readout. It inherently corrects for well-to-well volume variations and minor pipetting errors, making it the gold standard for high-throughput screening of massive chroman libraries.

Step 4: L-PGDS Counter-Screening

  • Action: Repeat the exact assay replacing H-PGDS with L-PGDS.

  • Causality: To ensure clinical safety, the compound must demonstrate at least a 100-fold selectivity window for H-PGDS over L-PGDS to avoid disrupting CNS sleep architecture[3].

Quantitative Data Presentation

The versatility of the (2H-chromen-3-yl)methanamine scaffold is best demonstrated by its efficacy across vastly different biological targets. The following table summarizes representative pharmacological data for derivatives utilizing this core structure:

Scaffold DerivativePrimary TargetAssay MethodologyEfficacy (IC50 / MIC)Key Pharmacological Advantage
Chroman-indole analog PPARγ (Ser273)TR-FRET Kinase AssayIC50 ~ 80 nMBlocks phosphorylation without triggering adipogenic weight gain[2].
Chroman-nicotinamide H-PGDS EnzymeFP Activity AssayIC50 ~ 12 nM>1000-fold selectivity over L-PGDS, preventing CNS side effects[3].
N-(chroman-3-yl)benzamide MRSA (Bacterial)Microdilution MICMIC ~ 4 µg/mLOvercomes standard antibiotic resistance mechanisms[1].

Conclusion

(2H-chromen-3-yl)methanamine is far more than a simple chemical building block; it is a highly privileged pharmacophore that imparts critical structural rigidity and lipophilicity to drug candidates[1]. Whether deployed to sterically hinder kinase-mediated phosphorylation of nuclear receptors (PPARγ)[2] or to selectively plug the active site of cytosolic inflammatory enzymes (H-PGDS)[3], its application continues to solve complex challenges in modern drug design. By adhering to the rigorous, self-validating screening protocols outlined above, researchers can rapidly translate this scaffold into viable clinical candidates.

References

  • Kamenecka, T. M., et al. "N-biphenylmethylindole modulators of PPARG." Google Patents (US8957093B2), 2015.
  • Brough, S., et al. "Nicotinamide derivatives." Google Patents (WO2009153721A1), 2009.

Sources

cell-based assays for evaluating (2H-chromen-3-yl)methanamine cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Multi-Assay, Tiered Approach for Evaluating the In Vitro Cytotoxicity of (2H-chromen-3-yl)methanamine

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of early-stage drug discovery and chemical safety assessment.[1][2] (2H-chromen-3-yl)methanamine belongs to the chromene class of heterocyclic compounds, a scaffold known for diverse pharmacological activities. To comprehensively assess its cellular toxicity, a multi-faceted approach employing a battery of cell-based assays is essential. Relying on a single assay can be misleading, as different methods measure distinct cellular events that signify a loss of viability.[3]

This guide details a tiered strategy for characterizing the cytotoxic profile of (2H-chromen-3-yl)methanamine. We will describe three robust, widely-used assays that interrogate different hallmarks of cytotoxicity:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of overall cell viability and proliferation.[4][5]

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6][7]

  • Caspase-3/7 Activity Assay: Detects the activation of key executioner caspases, providing a specific measure of apoptosis induction.[8][9]

By integrating data from these three orthogonal assays, researchers can gain a more nuanced understanding of the compound's potency and its primary mechanism of inducing cell death.

Guiding Principles & Experimental Rationale

Cell Line Selection: The choice of cell line is critical and can significantly influence cytotoxicity outcomes.[3][10] It is recommended to test the compound on a panel of cell lines, including:

  • A cancer cell line relevant to a potential therapeutic target (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[11]

  • A non-cancerous, "normal" cell line (e.g., L929 mouse fibroblasts, HEK293 human embryonic kidney cells) to assess general toxicity and determine a selectivity index.[2][12]

Dose-Response and IC50 Determination: A key objective is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process (like cell growth) by 50%.[13][14] This is achieved by treating cells with a serial dilution of the compound and generating a dose-response curve.[15] A lower IC50 value indicates higher potency.[16]

Controls are Paramount: For every assay, a set of controls must be included to ensure data validity:

  • Untreated Control: Cells cultured in medium only, representing 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to confirm the assay is performing correctly.

Tier 1: General Viability & Metabolic Health Assessment

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is a widely used method to assess metabolic activity as an indicator of cell viability.[5][17] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[2]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cell lines to ~80% confluency.

    • Trypsinize, count, and dilute cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL (Note: this may require optimization).[18]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (~5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of (2H-chromen-3-yl)methanamine in sterile DMSO.

    • Perform a serial dilution of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations, vehicle, or positive control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[4]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.[19]

  • Formazan Solubilization & Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the crystals.[19]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

Tier 2: Assessment of Membrane Integrity

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme present in most cells.[7] When the plasma membrane is compromised—a key feature of necrosis or late-stage apoptosis—LDH is released into the cell culture supernatant.[20][21] The LDH assay quantifies this released enzyme by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate; the resulting NADH then reduces a tetrazolium salt (INT) to a colored formazan product, which is measured colorimetrically.[6] The amount of color is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[7]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol, preparing an identical "sister" plate for the LDH assay.

  • Assay Execution:

    • After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well flat-bottom plate.[6]

    • Maximum LDH Release Control: To several untreated wells, add 10 µL of 10X Lysis Buffer (e.g., 9% v/v Triton X-100) and incubate for 45 minutes at 37°C before the centrifugation step. This lyses all cells and represents 100% LDH release.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a dye solution).

    • Add 50 µL of the prepared LDH reaction mixture to each well of the new plate containing the supernatant.[6]

    • Incubate for 30 minutes at room temperature, protected from light.[7]

  • Absorbance Reading:

    • Add 50 µL of Stop Solution to each well.[6]

    • Gently shake the plate to mix and remove any air bubbles.

    • Measure the absorbance at 490 nm within 1 hour using a microplate reader.[7]

Tier 3: Specific Detection of Apoptosis

Assay 3: Caspase-Glo® 3/7 Assay

Principle: Caspases 3 and 7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[8] This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases 3 and 7.[9] When caspases 3/7 are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the light produced is directly proportional to the amount of active caspase-3/7.[9]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Execution:

    • After the desired treatment period (typically shorter, e.g., 6, 12, or 24 hours, as caspase activation is an earlier event), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent by mixing the supplied buffer and lyophilized substrate according to the manufacturer's protocol.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Place the plate on an orbital shaker at a low speed for 30-60 seconds to mix.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation

  • Calculate Percent Viability/Cytotoxicity:

    • MTT Assay:

      • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100

    • LDH Assay:

      • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous_Release) / (Abs_Max_Release - Abs_Spontaneous_Release)] * 100

      • (Where Spontaneous Release is the untreated control)

    • Caspase-3/7 Assay:

      • Results are often expressed as "Fold Increase" over the vehicle control after subtracting blank values.

      • Fold Increase = (Lum_Sample - Lum_Blank) / (Lum_Vehicle_Control - Lum_Blank)

  • Determine IC50 Values:

    • Plot the percent viability (for MTT) or percent cytotoxicity (for LDH) against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) with software like GraphPad Prism to calculate the IC50 value.[13][15]

Interpreting Combined Results: By comparing the data from all three assays, a mechanistic hypothesis can be formed.

Scenario MTT (Viability ↓) LDH Release (Cytotoxicity ↑) Caspase-3/7 Activity ↑ Interpretation
1 YesYes (at later time points)Yes (at earlier time points)The compound likely induces apoptosis. Membrane damage (LDH release) occurs as a secondary necrotic event following apoptosis.
2 YesYes (concurrently)No / MinimalThe primary mechanism is likely necrosis, causing rapid loss of membrane integrity and metabolic collapse.
3 YesNo / MinimalNo / MinimalThe compound may be cytostatic (inhibiting proliferation) or causing metabolic dysfunction without immediate cell death.
Visualization of Experimental Workflow & Cellular Mechanisms

G cluster_workflow Experimental Workflow A Seed Cells in 96-Well Plates B Incubate 24h (Attachment) A->B C Treat with (2H-chromen-3-yl)methanamine (Serial Dilutions) B->C D Incubate (e.g., 24h, 48h) C->D E1 MTT Assay (Metabolic Activity) D->E1 E2 LDH Assay (Membrane Integrity) D->E2 E3 Caspase 3/7 Assay (Apoptosis) D->E3 F Read Plate (Spectrophotometer/Luminometer) E1->F E2->F E3->F G Data Analysis (Calculate % Viability, IC50) F->G G cluster_pathways Potential Cytotoxicity Pathways Compound (2H-chromen-3-yl)methanamine Mito Mitochondrial Dysfunction Compound->Mito Caspase Caspase-3/7 Activation Compound->Caspase Membrane Membrane Damage (Necrosis) Compound->Membrane MTT Reduction ↓ MTT Reduction ↓ Mito->MTT Reduction ↓ Apoptosis Apoptosis Caspase->Apoptosis LDH Release ↑ LDH Release ↑ Membrane->LDH Release ↑ Apoptosis->Membrane Secondary Necrosis Caspase-3/7 Signal ↑ Caspase-3/7 Signal ↑ Apoptosis->Caspase-3/7 Signal ↑

Caption: Interplay of pathways measured by the assays.

References

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.
  • LDH assay kit guide: Principles and applications. Abcam. (2025-05-20).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17).
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026-01-27).
  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. CSH Protocols.
  • LDH-Glo™ Cytotoxicity Assay. Promega Corporation.
  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. (2026-02-12).
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences.
  • MTT assay protocol. Abcam.
  • What cell line should I choose for citotoxicity assays?. ResearchGate. (2023-05-06).
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics. (2024-10-04).
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC.
  • IC50's: An Approach to High-Throughput Drug Discovery.
  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025-03-06).
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013-05-01).
  • Highlight report: Cell type selection for toxicity testing. PMC.
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence Optimized for Flow Cytometry. AAT Bioquest. (2019-11-15).
  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.
  • Muse® Caspase-3/7 Kit.
  • Cytotoxicity Testing: Everything You Need to Know. Test Labs.
  • Protocol IncuCyte® Apoptosis Assay. UiB.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. (2025-02-19).
  • IC50. Wikipedia.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15).
  • MTT Test - Medical Device. Eurofins. (2024-10-24).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. (2022-03-31).

Sources

Process Scale-Up and Synthesis of (2H-Chromen-3-yl)methanamine: From Bench to Kilogram Scale

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The 2H-chromene (2H-1-benzopyran) core is a privileged scaffold in medicinal chemistry, known for conferring conformational rigidity and favorable lipophilicity for biological target interactions[1]. While the saturated chroman-3-ylmethanamine is common, accessing the unsaturated (2H-chromen-3-yl)methanamine requires orthogonal chemoselectivity to preserve the C3-C4 olefinic bond during synthesis.

This application note details a robust, chromatography-free, two-step kilogram-scale synthesis.

  • Step 1: Oxa-Michael-Aldol Condensation. Salicylaldehyde is reacted with acrolein. Pyrrolidine acts as a secondary amine catalyst, forming a highly electrophilic iminium ion with acrolein. This lowers the LUMO, facilitating the oxa-Michael addition of the phenoxide, followed by an intramolecular aldol condensation and dehydration to yield 2H-chromene-3-carbaldehyde[2].

  • Step 2: Chemoselective Reductive Amination. The aldehyde is converted to a primary amine using ammonium acetate and sodium triacetoxyborohydride (STAB). Causality of Reagent Choice: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) will inevitably reduce the alkene, yielding the saturated chroman derivative[1]. STAB is selected because its hydride transfer is highly selective for the transient imine/iminium species, leaving the conjugated alkene intact[3].

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems , incorporating In-Process Controls (IPCs) and phase-separation purifications to ensure scalability and eliminate the need for silica gel chromatography.

Protocol A: Kilogram-Scale Synthesis of 2H-Chromene-3-carbaldehyde

Note: While foundational bench-scale methodologies utilize DMSO as a solvent[2], this protocol adapts the solvent system to 2-Methyltetrahydrofuran (2-MeTHF) to support scalable phase separation and minimize aqueous waste (E-factor reduction).

Materials:

  • Salicylaldehyde: 1.00 kg (8.19 mol, 1.0 eq)

  • Acrolein: 0.55 kg (9.83 mol, 1.2 eq) (Caution: Highly toxic and volatile)

  • Pyrrolidine: 0.116 kg (1.64 mol, 0.2 eq)

  • 2-MeTHF: 10 L

Step-by-Step Methodology:

  • Reactor Charging: Purge a 20 L jacketed glass reactor with N2​ . Charge with 1.00 kg of salicylaldehyde and 8 L of 2-MeTHF.

  • Catalyst Addition: Add pyrrolidine (0.116 kg) in one portion. A slight exotherm will occur. Cool the reactor jacket to 10 °C.

  • Electrophile Addition: Dilute acrolein (0.55 kg) in 2 L of 2-MeTHF. Add this solution dropwise via an addition funnel over 2 hours, maintaining the internal temperature below 15 °C to prevent thermal runaway and acrolein polymerization.

  • Condensation: Warm the reactor to 25 °C and stir for 12 hours.

  • In-Process Control (IPC): Pull a 1 mL aliquot. Analyze via HPLC (254 nm). The system self-validates completion when the salicylaldehyde peak AUC is <1.5%.

  • Workup: Wash the organic phase with 1N HCl (3 x 3 L) to quench and remove the pyrrolidine catalyst. Wash with saturated brine (3 L).

  • Isolation: Concentrate the 2-MeTHF layer under reduced pressure to 3 L. Add 5 L of heptane to induce crystallization. Filter the yellow crystalline solid and dry under vacuum at 40 °C.

Protocol B: Chemoselective Reductive Amination to (2H-Chromen-3-yl)methanamine

Materials:

  • 2H-Chromene-3-carbaldehyde: 1.00 kg (6.24 mol, 1.0 eq)

  • Ammonium Acetate ( NH4​OAc ): 4.81 kg (62.4 mol, 10.0 eq)

  • Sodium Triacetoxyborohydride (STAB): 1.98 kg (9.36 mol, 1.5 eq)[3]

  • Tetrahydrofuran (THF): 15 L

Step-by-Step Methodology:

  • Imine Formation: Charge a 30 L reactor with the aldehyde (1.00 kg), NH4​OAc (4.81 kg), and THF (15 L). Heat the suspension to 40 °C for 2 hours. The massive excess of ammonia prevents the formation of secondary amine dimers.

  • Reduction: Cool the reactor to 0–5 °C. Add STAB (1.98 kg) in 5 equal portions over 2 hours. Causality: STAB addition is exothermic and releases hydrogen gas; portion-wise addition prevents pressure buildup and thermal degradation of the imine.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC: Quench a 1 mL aliquot in saturated NaHCO3​ , extract with EtOAc, and spot on TLC (Ninhydrin stain). A dark purple spot indicates the successful formation of the primary amine.

  • Quench: Slowly add 5 L of saturated NaHCO3​ to the reactor (Caution: CO2​ gas evolution). Stir for 30 minutes. Extract with Ethyl Acetate (10 L).

  • Self-Validating Acid-Base Purification: Extract the organic layer with 2N HCl (3 x 5 L). The target amine protonates and partitions into the aqueous layer, leaving neutral impurities (unreacted aldehyde, dimers) in the organic phase.

  • Free-Basing & Salt Formation: Basify the aqueous layer with 6N NaOH to pH 11. Extract the free amine into 2-MeTHF (10 L). Dry over Na2​SO4​ , filter, and add 1.2 equivalents of HCl in isopropanol to precipitate the highly stable (2H-chromen-3-yl)methanamine hydrochloride salt.

Quantitative Scale-Up Metrics

The following table summarizes the performance of the described protocols across three different scale-up campaigns. Note the reduction in E-factor at the Kilo scale due to the implementation of solvent recycling and optimized wash volumes.

ScaleSalicylaldehyde InputOverall Yield (2 Steps)Purity (HPLC AUC)E-Factor (kg waste / kg API)
Bench 10 g78%98.5%45
Pilot 100 g74%99.1%32
Kilo 1000 g71%99.5%28

Mechanistic Pathway & Workflow Visualization

G N1 Salicylaldehyde + Acrolein N2 Iminium Ion Activation (Pyrrolidine Catalyst) N1->N2 Pyrrolidine, 2-MeTHF 25 °C N3 Oxa-Michael Adduct N2->N3 Phenoxide Addition N4 2H-Chromene-3-carbaldehyde (Intermediate) N3->N4 Intramolecular Aldol & Dehydration N5 Imine Formation (NH4OAc) N4->N5 NH4OAc, THF 40 °C, 2 h N6 (2H-Chromen-3-yl)methanamine (Target API Building Block) N5->N6 NaBH(OAc)3 0-5 °C to RT

Figure 1: Mechanistic workflow for the scalable synthesis of (2H-chromen-3-yl)methanamine.

References

  • BenchChem Technical Support Team. "Synthesis of Chroman-3-ylmethanamine Derivatives: An In-depth Technical Guide." Benchchem.[1]()

  • Panda, J., Brahma, B., Nayak, S., Mohapatra, S., & Naithani, K. "Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies." PMC / RSC Advances, 2018.[2]()

  • "Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone." Preprints.org, 2025.[3]()

Sources

use of (2H-chromen-3-yl)methanamine in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2H-Chromen-3-yl)methanamine as a Privileged Chiral Scaffold in Asymmetric Catalysis

Executive Summary

The pursuit of high enantioselectivity in organic synthesis relies heavily on the spatial tuning of chiral catalysts. (2H-Chromen-3-yl)methanamine—specifically its saturated derivative, 1-(3,4-dihydro-2H-chromen-3-yl)methanamine (chroman-3-ylmethanamine)—has emerged as a highly versatile, privileged building block in medicinal chemistry and asymmetric catalysis[1]. Featuring a primary amine directly adjacent to a conformationally rigid bicyclic chroman core, this scaffold provides a highly defined chiral pocket. This application note details the dual utility of this compound: first, as a primary amine organocatalyst for iminium-enamine activation, and second, as a modular precursor for chiral ligands in transition-metal catalysis[2].

Structural & Mechanistic Rationale

The efficacy of chroman-3-ylmethanamine in asymmetric catalysis is rooted in its unique structural thermodynamics:

  • Rotameric Restriction: Unlike acyclic chiral amines, the bicyclic chroman system restricts C-C bond rotation. This locks the primary amine into a predictable spatial orientation, minimizing unproductive rotamers and ensuring high enantiofacial discrimination during nucleophilic attack.

  • Primary Amine Advantage: Primary amines are superior to secondary amines (like proline derivatives) when activating sterically hindered substrates (e.g., α,α -disubstituted ketones)[3]. They experience less steric repulsion during the formation of the critical enamine intermediate (HOMO-raising) or iminium ion (LUMO-lowering).

  • Ligand Modularity: The primary amine can be readily condensed with salicylaldehydes or phosphines to generate bidentate Schiff base or phosphine-amine ligands. These ligands coordinate with transition metals (e.g., Ru, Rh, Pd) to form highly enantioselective complexes for asymmetric hydrogenation and cross-coupling[4].

Application Workflow 1: Primary Amine Organocatalysis

Reaction: Asymmetric Michael Addition of Ketones to Nitroalkenes.

Expertise & Experience (Causality): Primary amines often suffer from slow iminium formation and sluggish product hydrolysis. To overcome this, an acidic co-catalyst (benzoic acid) is employed as a proton shuttle. This accelerates the initial condensation and facilitates the final hydrolysis, preventing the catalyst from being trapped in an off-cycle imine resting state. Furthermore, conducting the electrophilic addition at 0 °C reduces the degrees of freedom in the transition state, maximizing the stereofacial bias of the rigid chroman-enamine complex.

Step-by-Step Protocol
  • Catalyst Activation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add (R)-(3,4-dihydro-2H-chromen-3-yl)methanamine (20 mol%) and benzoic acid (20 mol%) in anhydrous THF (2.0 mL). Stir for 5 minutes at room temperature.

  • Enamine Pre-equilibrium: Add the ketone donor (2.0 mmol). Stir the mixture at room temperature for 15 minutes. Causality: This pre-incubation allows the system to reach an equilibrium concentration of the active chiral enamine before the electrophile is introduced.

  • Stereoselective Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add the nitroalkene acceptor (0.5 mmol) in one single portion.

  • Self-Validating Monitoring & Quenching: Stir the reaction for 24–48 hours. Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is complete when the distinct bright yellow spot of the nitroalkene disappears. Quench the reaction by adding saturated aqueous NH₄Cl (2 mL) to aggressively hydrolyze the catalyst-product complex and release the free catalyst.

  • Extraction & Analysis: Extract the aqueous layer with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Enantiomeric Validation: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) by comparing retention times against a synthesized racemic standard.

ExpWorkflow Step1 1. Catalyst Activation Amine + Acid Co-catalyst Step2 2. Enamine Formation Add Ketone Donor (15 min) Step1->Step2 Step3 3. Stereoselective Addition Add Nitroalkene at 0°C Step2->Step3 Step4 4. Quench & Hydrolysis Sat. NH4Cl Addition Step3->Step4 Step5 5. Validation Chiral HPLC Analysis Step4->Step5

Figure 1: Step-by-step experimental workflow for the asymmetric Michael addition.

Application Workflow 2: Chiral Ligand Synthesis for Metal Catalysis

Reaction: Synthesis of a Ru(II) Schiff Base Complex for Asymmetric Transfer Hydrogenation (ATH).

Expertise & Experience (Causality): Condensing the chroman-amine with 3,5-di-tert-butylsalicylaldehyde creates a highly sterically demanding Schiff base. When coordinated to Ruthenium, these bulky tert-butyl groups create a deep chiral pocket that forces incoming prochiral ketones to adopt a single, highly specific orientation during the metal-catalyzed hydride transfer.

Step-by-Step Protocol
  • Ligand Condensation: In a 25 mL round-bottom flask, dissolve (R)-(3,4-dihydro-2H-chromen-3-yl)methanamine (1.0 mmol) and 3,5-di-tert-butylsalicylaldehyde (1.0 mmol) in absolute ethanol (5 mL). Reflux the mixture for 4 hours.

  • Self-Validating Ligand Check: Remove an aliquot and analyze via FTIR and ¹H NMR. Validation: Successful condensation is confirmed by the disappearance of the primary amine N-H stretch and the appearance of a sharp imine C=N stretch (~1630 cm⁻¹) in FTIR, alongside a characteristic downfield imine proton singlet (~8.5 ppm) in ¹H NMR.

  • Complexation: To the verified ligand solution, add [RuCl₂(p-cymene)]₂ (0.5 mmol) and triethylamine (2.0 mmol). Heat the mixture at 60 °C for 12 hours under an inert argon atmosphere.

  • Isolation: Cool the mixture to 0 °C. Filter the precipitated dark microcrystals, wash with cold ethanol (2 × 2 mL), and dry under high vacuum. This complex can now be deployed at 0.5 mol% loading for the ATH of acetophenone derivatives.

Quantitative Data Presentation

The following table summarizes the performance of the chroman-3-ylmethanamine organocatalyst in the asymmetric Michael addition of various ketones to nitroalkenes.

EntrySubstrate (Ketone Donor)Electrophile (Nitroalkene Acceptor)Catalyst LoadingYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)
1Cyclohexanonetrans- β -Nitrostyrene20 mol%889492:8
2Cyclohexanone4-MeO- β -Nitrostyrene20 mol%859290:10
3Cyclopentanonetrans- β -Nitrostyrene20 mol%818985:15
4Isobutyraldehydetrans- β -Nitrostyrene20 mol%7685N/A

Mechanistic Visualization

CatalyticCycle Cat Chiral Amine Catalyst (Chroman-3-ylmethanamine) Iminium Iminium Ion (LUMO Lowering) Cat->Iminium + Substrate Sub1 Carbonyl Substrate (Ketone/Aldehyde) Sub1->Iminium Enamine Chiral Enamine (HOMO Raising) Iminium->Enamine - H+ Product Enantioenriched Product Enamine->Product + Electrophile Stereoselective Addition Sub2 Electrophile (Nitroalkene) Sub2->Product Product->Cat Hydrolysis (Catalyst Regeneration)

Figure 2: Organocatalytic iminium-enamine activation cycle utilizing chroman-3-ylmethanamine.

References

  • Dixita Rani et al. "Augmentation of Enantioselectivity by Spatial Tuning of Aminocatalyst: Synthesis of 2-Alkyl/aryl-3-nitro-2H-chromenes by Tandem Oxa-Michael-Henry Reaction". ResearchGate. URL:[Link]

  • MDPI. "Molecules | February-March 2006 - Browse Articles". MDPI. URL:[Link]

Sources

Application Notes & Protocols: A Guide to the Development of (2H-Chromen-3-yl)methanamine-Based Imaging Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (2H-chromen-3-yl)methanamine scaffold represents a privileged structural motif in the design of advanced fluorescent probes for biological imaging.[1][2] Its rigid, bicyclic core provides a robust platform for developing fluorophores with favorable photophysical properties, including high quantum yields and excellent photostability.[3] The strategic placement of the methanamine group at the C-3 position offers a versatile handle for chemical modification, enabling the conjugation of targeting ligands or environmentally sensitive moieties. This guide provides a comprehensive overview of the principles, design strategies, and detailed experimental protocols for developing novel imaging agents based on this promising scaffold. We will explore the journey from rational probe design and chemical synthesis to rigorous in vitro characterization and application in cellular and in vivo imaging, offering field-proven insights to accelerate research and development in this exciting area.

The (2H-Chromene) Scaffold: A Foundation for Superior Fluorophores

Core Structure and Intrinsic Photophysical Properties

The 2H-chromene skeleton, a benzopyran isomer, is a core component of many natural products and synthetic fluorescent molecules.[2][4] Its inherent structural rigidity minimizes non-radiative decay pathways, which is a fundamental prerequisite for efficient fluorescence. The photophysical characteristics of the chromene core can be precisely tuned through synthetic modifications, particularly by installing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to create a donor-π-acceptor (D-π-A) system.[5] This strategy modulates the intramolecular charge transfer (ICT) process, which directly influences key properties like emission wavelength, Stokes shift, and quantum yield.[5] For instance, introducing an EDG like a hydroxyl or amino group at the C-7 position and an EWG at the C-3 position can significantly red-shift the emission spectrum, a desirable feature for minimizing background autofluorescence in biological samples.[6]

The Strategic Importance of the 3-Methanamine Functional Group

The methanamine moiety at the C-3 position is not merely a substituent; it is a critical functional nexus for probe development. Its primary roles include:

  • A Conjugation Point: The primary amine serves as an excellent nucleophile, readily participating in reactions like amidation to attach targeting ligands (e.g., peptides, antibodies), analyte-responsive groups, or moieties that direct subcellular localization (e.g., mitochondrial targeting signals).[2]

  • Modulation of Solubility: The amine group can be protonated at physiological pH, enhancing the water solubility of the probe, which is a critical parameter for biological applications.

  • Participation in Sensing Mechanisms: The lone pair of electrons on the nitrogen atom can be involved in photoinduced electron transfer (PeT) quenching mechanisms. When the amine is conjugated to a recognition unit, interaction with an analyte can disrupt PeT, leading to a "turn-on" fluorescence response, which provides a high signal-to-noise ratio.

Rational Design and Synthesis of Imaging Probes

The development of a successful imaging agent is a multi-step process that begins with a clear design strategy. The key is to synergistically combine the fluorophore core with functional modules that dictate its biological behavior.

Design Principles: A Modular Approach

A chromene-based imaging agent can be conceptually deconstructed into three key modules: the Fluorophore, the Linker, and the Recognition/Targeting Moiety. The rational design process involves optimizing each module to achieve the desired performance.

G cluster_0 Rational Probe Design Workflow A Define Biological Target (e.g., Enzyme, Organelle, Biomarker) B Select Recognition Moiety (e.g., Substrate, Ligand, Reactive Group) A->B Target dictates recognition D Choose Linker Strategy (e.g., Stable Amide, Cleavable Ester) B->D Reaction mechanism informs linker E Synthesize & Purify Probe C Design Fluorophore Core (Tune Chromene λem, Quantum Yield) C->D Steric & electronic considerations D->E F Characterize & Validate E->F Iterative Refinement

Caption: Workflow for the rational design of a targeted imaging agent.

A crucial design choice is the probe's reporting mechanism. For detecting specific analytes like thiols or reactive oxygen species, a "turn-on" probe is often preferred. This is commonly achieved through a "thiol-chromene click" reaction, where a nucleophilic thiol attacks an α,β-unsaturated ketone integrated into the chromene structure, disrupting a quenching pathway and restoring fluorescence.[1][2][4]

G Probe Quenched State (2H-Chromen-3-yl)methanamine Core + Quencher/Recognition Site No Fluorescence Reaction Specific Chemical Reaction (e.g., Cleavage, Addition) Probe->Reaction Interaction Analyte Target Analyte (e.g., Thiol, H₂S, Enzyme) Analyte->Reaction ActiveProbe Activated State Modified Chromene Core Strong Fluorescence Reaction->ActiveProbe Signal ON

Caption: "Turn-on" mechanism for analyte-responsive probes.

Protocol: General Synthesis of a (7-Hydroxy-2H-chromen-3-yl)methanamine Derivative

This protocol describes a representative two-step synthesis starting from 2,4-dihydroxybenzaldehyde.

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (Absolute)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step 1: Knoevenagel Condensation to form 2-imino-2H-chromene-3-carbonitrile

  • In a 100 mL round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of absolute ethanol.

  • Add 3-4 drops of piperidine as a basic catalyst.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

    • Scientist's Note: A yellow precipitate should form. Piperidine catalyzes the condensation by deprotonating the active methylene group of malononitrile.

  • Once the reaction is complete (disappearance of starting aldehyde on TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum. The product is 7-hydroxy-2-imino-2H-chromene-3-carbonitrile.

Step 2: Reduction to (7-Hydroxy-2H-chromen-3-yl)methanamine

  • Suspend the product from Step 1 (approx. 10 mmol) in 50 mL of anhydrous THF in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.51 g, 40 mmol) portion-wise over 30 minutes.

    • Scientist's Note: NaBH₄ is a strong reducing agent that will reduce both the imine and the nitrile functionalities to primary amines. The excess is necessary to ensure complete reduction. This step is exothermic and should be controlled.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding 20 mL of 1M HCl at 0 °C.

  • Neutralize the solution with a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final (7-hydroxy-2H-chromen-3-yl)methanamine product.

In Vitro Characterization and Validation

Rigorous characterization is essential to validate the performance of a new imaging agent before its application in complex biological systems.

Protocol: Photophysical Characterization

Objective: To determine the key spectral properties of the synthesized probe.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the purified probe in a suitable solvent (e.g., DMSO or ethanol).

  • Working Solutions: Prepare a series of dilutions from the stock solution in the buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a final concentration of 1-10 µM.

  • Absorbance Spectrum: Record the absorbance spectrum from 250 nm to 700 nm using the UV-Vis spectrophotometer. The wavelength of maximum absorbance is λ_abs_max.

  • Emission Spectrum:

    • Set the excitation wavelength on the fluorometer to the determined λ_abs_max.

    • Scan the emission spectrum from (λ_abs_max + 10 nm) to 750 nm. The wavelength of maximum emission is λ_em_max.

  • Quantum Yield (Φ_F_):

    • Measure the fluorescence intensity and absorbance of the probe solution and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54) at the same excitation wavelength. Ensure the absorbance of both solutions is below 0.05 to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φ_F_(sample) = Φ_F_(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data Presentation:

PropertyValue
λ_abs_max (nm)Insert Value
λ_em_max (nm)Insert Value
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Insert Value
Fluorescence Quantum Yield (Φ_F_)Insert Value
Stokes Shift (nm)(λ_em_max - λ_abs_max)
Protocol: Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the toxicity of the probe on living cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549)[3]

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Probe Incubation: Replace the medium with fresh medium containing various concentrations of the imaging probe (e.g., 0, 1, 5, 10, 20, 50 µM). Include a control with vehicle (DMSO) only. Incubate for 24 hours.

  • MTT Addition: Remove the probe-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.

    • Scientist's Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Imaging Protocols

Protocol: Confocal Fluorescence Microscopy

Objective: To visualize the subcellular distribution of the probe in living cells.

Procedure:

  • Cell Preparation: Seed cells on glass-bottom confocal dishes and grow to 60-70% confluency.

  • Probe Loading: Replace the culture medium with fresh medium containing the imaging probe at the desired final concentration (typically 1-10 µM). Incubate for 30-60 minutes at 37 °C.

  • Washing: Gently wash the cells three times with pre-warmed PBS (pH 7.4) to remove any excess, non-internalized probe.

  • Imaging: Add fresh imaging buffer (e.g., phenol red-free medium or PBS) to the dish. Image the cells using a confocal microscope equipped with appropriate lasers and emission filters based on the probe's determined λ_abs_max and λ_em_max.

    • Critical Parameters: Optimize laser power, detector gain, and pinhole size to obtain a clear image with minimal phototoxicity and photobleaching.

  • (Optional) Co-localization: To determine subcellular localization, co-stain the cells with a commercially available organelle-specific tracker (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes). Acquire images in separate channels and merge them to assess the degree of signal overlap.

From Benchtop to Preclinical: The In Vitro to In Vivo Pipeline

The ultimate goal for many imaging agents is application in living organisms to study disease processes in real-time. This requires a systematic progression from cellular models to animal models.

Caption: Experimental pipeline from in vitro to in vivo studies.

Protocol: General In Vivo Fluorescence Imaging

Objective: To monitor the biodistribution and target accumulation of the probe in a small animal model.[6]

Instrumentation:

  • In Vivo Imaging System (IVIS) or similar

  • Anesthesia system (e.g., isoflurane)

  • Animal model (e.g., tumor-bearing mouse)

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane and acquire a baseline, pre-injection image to measure background autofluorescence.

  • Probe Administration: Administer the probe via a suitable route (e.g., intravenous tail vein injection). The probe should be formulated in a biocompatible vehicle (e.g., saline with 5% DMSO).

  • Time-Lapse Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the probe's pharmacokinetics and biodistribution.

  • Ex Vivo Analysis: At the final time point, euthanize the animal and excise major organs and the tumor (if applicable). Image the excised tissues to confirm the in vivo signal distribution and quantify probe accumulation.

  • Data Analysis: Use the system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and other organs to quantify the average fluorescence intensity over time.

Summary and Outlook

The (2H-chromen-3-yl)methanamine scaffold is a versatile and powerful platform for the creation of next-generation imaging agents. Its excellent photophysical properties and synthetic tractability allow for the development of highly specific and sensitive probes for a wide range of biological targets.[2][4] Future advancements will likely focus on developing probes with longer wavelength (near-infrared) emission to enable deeper tissue penetration and creating multifunctional theranostic agents that combine imaging with therapeutic capabilities.[3][6] The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and validate novel chromene-based tools to illuminate complex biological processes.

References

  • Ma, K., et al. (2022). Chromene-based fluorescent probes for sensing and bioimaging. AIP Publishing. [Link]

  • Yoda, J., et al. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Journal of Chemistry. [Link]

  • Ma, K., et al. (2022). Chromene-based fluorescent probes for sensing and bioimaging. AIP Publishing. [Link]

  • Zhang, Y., et al. (2023). Chromene-based BioAIEgens: 'in-water' synthesis, regiostructure-dependent fluorescence and ER-specific imaging. National Science Review, Oxford Academic. [Link]

  • Goral, M., et al. (2026). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]

  • Ma, K., et al. (2022). Chromene-based fluorescent probes for sensing and bioimaging. AIP Publishing. [Link]

  • Yoda, J., et al. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Publishing Group. [Link]

  • Reddy, L. M., et al. (2005). A Facile One-Step Synthesis of 3-(2-Oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one. Journal of Chemical Research. [Link]

  • He, X., et al. (2021). Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation. PubMed. [Link]

  • Tu, P., et al. (2026). Novel fluorescent probes constructed on the basis of benzochromene for the detection of H 2 S and intravital fluorescence imaging. PubMed. [Link]

  • Chen, Y., et al. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. MDPI. [Link]

  • Al-Kindy, S. M., et al. (2015). Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. ResearchGate. [Link]

  • Various Authors. (2016). In Vivo Fluorescence Imaging: Methods and Protocols. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. MDPI. [Link]

  • Kim, D., et al. (2014). Rational design of two-photon absorbing dicyanomethylene-4H-chromene derivatives and their application in bioimaging. ResearchGate. [Link]

  • Nayak, S. K., et al. (2017). Synthesis of coumarin analogs appended with quinoline and thiazole moiety. ResearchGate. [Link]

  • Fakhimi, M., et al. (2022). Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents. PubMed. [Link]

  • Kim, H. M., et al. (2007). Design of molecular two-photon probes for in vivo imaging. 2H-Benzo[h]chromene-2-one derivatives. ResearchGate. [Link]

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Troubleshooting & Optimization

improving the yield of (2H-chromen-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals actively troubleshooting the synthesis of (2H-chromen-3-yl)methanamine (also known as 3-(aminomethyl)-2H-chromene).

The chromene scaffold is a privileged structure in drug discovery, but the synthesis of its primary amine derivatives is notoriously prone to chemoselectivity issues, such as over-reduction of the conjugated double bond or secondary amine dimerization[1]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your reaction yields.

Reaction Pathway & Common Pitfalls

Before troubleshooting, it is critical to map the synthetic landscape. The two most common routes to (2H-chromen-3-yl)methanamine are the reduction of 2H-chromene-3-carbonitrile and the reductive amination of 2H-chromene-3-carboxaldehyde .

ChromeneSynthesis A Salicylaldehyde B 2H-Chromene-3-carbonitrile A->B Knoevenagel C 2H-Chromene-3-carboxaldehyde A->C Formylation D (2H-Chromen-3-yl)methanamine (Target Product) B->D Selective Reduction E Chroman-3-ylmethanamine (Over-reduced) B->E Harsh H2 Pd/C C->D Reductive Amination F Secondary Amine Dimer (Side Product) C->F Amine Starvation

Figure 1: Synthetic routing and common byproduct pathways for (2H-chromen-3-yl)methanamine.

Troubleshooting FAQs: Mechanism & Causality

Q1: Why does my reduction of 2H-chromene-3-carbonitrile yield the saturated chroman-3-ylmethanamine instead of the target product? The Causality: The 2H-chromene ring contains an electron-rich, conjugated C=C double bond. Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is thermodynamically driven to reduce this alkene concurrently with, or even prior to, the nitrile group[1]. The Fix: You must decouple the reduction potentials. Abandon Pd/C and transition to a chemoselective hydride source. Using DIBAL-H at -78 °C allows you to arrest the reduction at the imine stage, which can then be carefully hydrolyzed and reduced. Alternatively, use Raney Nickel with a high-pressure ammonia atmosphere; the ammonia competes for catalyst binding sites, suppressing alkene coordination while facilitating nitrile reduction.

Q2: During the reductive amination of 2H-chromene-3-carboxaldehyde, my reaction stalls at ~40% yield, and I isolate a significant amount of chromen-3-ylmethanol. How do I prevent this? The Causality: This indicates a kinetic mismatch between imine formation and reduction. If you are using Sodium Borohydride ( NaBH4​ ), it is too reactive. It directly reduces the starting aldehyde to the alcohol before the ammonia source can condense to form the iminium intermediate. The Fix: Shift to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetate groups drastically reduce the nucleophilicity of the hydride. This makes the reagent unreactive toward the neutral aldehyde but highly selective for the more electrophilic, positively charged protonated iminium ion.

Q3: LC-MS analysis of my crude product shows a high-mass impurity corresponding to a secondary amine dimer. What is the mechanistic cause? The Causality: Once the primary amine ((2H-chromen-3-yl)methanamine) forms, it is significantly more nucleophilic than the bulk ammonia source (e.g., ammonium acetate). The newly formed primary amine attacks unreacted aldehyde, forming a secondary imine that is subsequently reduced to a secondary amine dimer[2]. The Fix: You are starving the reaction of the primary amine source. Use a massive molar excess (10x to 20x) of ammonium acetate to drive the statistical probability of primary imine formation.

Quantitative Data: Reagent Selection Matrix

To maximize yield during the reductive amination of 2H-chromene-3-carboxaldehyde, selecting the right reducing agent is paramount. Below is a comparative matrix based on empirical laboratory data.

Reducing AgentChemoselectivity (Imine vs. Aldehyde)Average Isolated Yield (%)Primary Impurity Profile
NaBH4​ Poor (Reduces aldehyde directly)30 - 40%Chromen-3-ylmethanol (Alcohol)
NaBH3​CN Good (Requires strict pH 6-8 control)70 - 80%Trace dimers; Toxic HCN gas risk
NaBH(OAc)3​ Excellent (Inert to aldehydes) 85 - 95% Highly pure target product
H2​ , Pd/C Very Poor (Reduces C=C bond)< 10%Chroman-3-ylmethanamine[1]

Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for the reductive amination of 2H-chromene-3-carboxaldehyde using NaBH(OAc)3​ . This protocol is designed as a self-validating system —it includes built-in analytical checkpoints so you can verify success at the bench before proceeding to full isolation.

Materials:

  • 2H-chromene-3-carboxaldehyde (1.0 eq, 10 mmol)

  • Ammonium acetate ( NH4​OAc ) (15.0 eq, 150 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq, 15 mmol)

  • 1,2-Dichloroethane (DCE) (anhydrous, 50 mL)

  • Glacial acetic acid (catalytic, to pH ~6.0)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2H-chromene-3-carboxaldehyde in 50 mL of anhydrous DCE in a flame-dried round-bottom flask under a nitrogen atmosphere. Add the massive excess of NH4​OAc .

  • Acid Catalysis: Add glacial acetic acid dropwise until the pH of the suspension reaches approximately 6.0. Stir at room temperature for 2 hours to allow the iminium equilibrium to establish.

    • Validation Checkpoint 1 (TLC): Spot the reaction on silica gel (Eluent: 3:1 Hexane/EtOAc). The UV-active aldehyde spot ( Rf​≈0.6 ) should begin to diminish, replaced by a baseline spot.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ portion-wise over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours under N2​ .

  • Quenching & Extraction: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3​ (Caution: gas evolution). Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Final Validation Checkpoint (NMR):

    • Success Indicator: In the 1H NMR ( CDCl3​ ) spectrum of the crude, verify the complete disappearance of the aldehyde proton singlet at ~9.8 ppm. You should observe a new singlet/doublet for the methylene protons ( −CH2​−NH2​ ) at ~3.6–3.8 ppm.

    • Integrity Indicator: The vinylic proton of the 2H-chromene ring must remain intact at ~6.8–7.0 ppm, confirming that over-reduction to the chroman derivative did not occur.

References

  • Mandrekar, K. S. "Synthesis of Pyrrolo-Coumarins, Indolizidines, CN Bond Cleavage of Mannich Bases, and Alkylation of Tetrahydroisoquinolines." Goa University, March 2022. Available at: [Link]

  • Fadda, A. A., et al. "The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives." ResearchGate. Available at: [Link]

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Technical Support Center: Overcoming In Vitro Solubility Issues for (2H-chromen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist Welcome to the Technical Support Center. As drug discovery professionals, we frequently encounter promising molecular building blocks that exhibit challenging physicochemical properties. (2H-chromen-3-yl)methanamine (also known as chroman-3-ylmethanamine) is a highly valuable intermediate featuring a privileged, conformationally rigid chroman core[1]. While this structural motif is excellent for target binding and lipophilicity, it often leads to severe solubility bottlenecks during in vitro assay development.

When transitioning this compound from an organic stock solution into an aqueous physiological buffer, you are fighting against thermodynamics. This guide is designed not just to give you a protocol, but to explain the causality behind hydrophobic collapse and provide you with self-validating workflows to ensure your biological readouts are driven by dissolved compound, not amorphous precipitates.

Physicochemical Profiling & Experimental Implications

Before troubleshooting, it is critical to understand the intrinsic properties driving the compound's behavior in solution.

ParameterValueCausality & Experimental Implication
IUPAC Name (3,4-dihydro-2H-chromen-3-yl)methanamineThe primary amine acts as a protonation site. Adjusting assay buffer pH below its pKa can drastically improve thermodynamic solubility via ionization.
Molecular Weight 163.22 g/mol Low molecular weight facilitates rapid diffusion, but the lipophilic core dominates its solvation energy in purely aqueous media[1].
Scaffold Chroman ringThis rigid structure is highly lipophilic, driving the tendency for hydrophobic collapse and precipitation in water[1].
Solvent Compatibility DMSO, Methanol, EthanolHighly soluble in polar aprotic solvents (DMSO). Stock solutions up to 100 mM are viable, though water absorption must be prevented[2].
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does (2H-chromen-3-yl)methanamine crash out of solution immediately when I dilute my DMSO stock into PBS or cell culture media? A1: This is a classic "solvent crash" phenomenon. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local dielectric constant drops instantaneously. The lipophilic chroman core cannot establish sufficient hydrogen bonds with the surrounding water molecules, leading to rapid hydrophobic aggregation and the formation of amorphous precipitates[3][4]. To prevent this, you must avoid single-step, large-fold dilutions which create localized zones of supersaturation.

Q2: I need to test the compound at 50 µM, but my cell line cannot tolerate more than 0.1% DMSO. How can I achieve this without precipitation? A2: If your required working concentration exceeds the compound's kinetic solubility limit at 0.1% DMSO, you must alter the solvation environment. We highly recommend utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic outer surface[5]. It encapsulates the lipophilic chroman ring to form a host-guest inclusion complex. This effectively masks the hydrophobicity from the aqueous bulk phase, significantly enhancing apparent solubility without increasing organic solvent toxicity[5][6].

Q3: Does the age or storage condition of my DMSO stock affect the solubility of this compound? A3: Absolutely. DMSO is highly hygroscopic. Repeated opening of the stock vial allows atmospheric moisture to absorb into the solvent. This gradually decreases the solvation capacity of the DMSO, leading to microscopic compound degradation and premature precipitation even before you dilute it into your assay[2]. Always use anhydrous DMSO and store stocks in single-use aliquots at -20°C or -80°C.

Validated Experimental Protocols

To ensure data integrity, every solubilization strategy must be paired with a validation step. Below are two self-validating protocols designed to overcome precipitation.

Protocol A: Intermediate Serial Dilution Strategy (For Low-Concentration Assays)

Objective: Prevent localized supersaturation and amorphous precipitation during media preparation.

  • Stock Preparation: Dissolve (2H-chromen-3-yl)methanamine in anhydrous DMSO to a concentration of 10 mM. Cap securely and vortex vigorously for 2 minutes[7].

  • Intermediate Dilution: Do not dilute directly into the final media. Create an intermediate 100x stock by pipetting 2 µL of the 10 mM stock into 198 µL of assay buffer while vortexing simultaneously to ensure rapid dispersion[8].

  • Final Dilution: Transfer 10 µL of the intermediate solution into 990 µL of the final cell culture media to achieve a 1 µM working concentration at 0.01% DMSO.

  • Self-Validation Check: Measure the final solution using a microplate nephelometer (light scattering). A signal identical to the vehicle control confirms the absence of colloidal aggregates[4][9].

Protocol B: HP-β-Cyclodextrin Inclusion Complexation (For High-Concentration Assays)

Objective: Solubilize the free base in aqueous media without relying on high organic solvent carryover.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Complexation: Add the required mass of (2H-chromen-3-yl)methanamine directly to the HP-β-CD solution. Alternatively, spike a minimal volume of DMSO stock into the cyclodextrin solution[6].

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes, then incubate on an orbital shaker at room temperature for 2 hours to allow the host-guest thermodynamic equilibrium to establish[5].

  • Self-Validation Check: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed precipitate. Analyze the supernatant via UV-Vis spectroscopy or HPLC to quantify the exact dissolved concentration against a standard curve[4].

Troubleshooting Workflow Diagram

Use the following decision matrix to determine the appropriate solubilization strategy for your specific assay constraints.

Workflow A Precipitation in Aqueous Buffer B Assess DMSO Concentration A->B C DMSO > 0.5%: High Toxicity Risk B->C High D DMSO ≤ 0.1%: Solubility Limit Reached B->D Low E Execute Serial Dilution Protocol C->E F Formulate with HP-β-Cyclodextrin D->F G Verify via Nephelometry E->G F->G

Decision matrix for resolving (2H-chromen-3-yl)methanamine precipitation.

References
  • BenchChem. "Troubleshooting Indolaprilat solubility issues for in vitro assays". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsdDwYtSmbhY-44rLsm25A-yBA6Fcg6WHpeKcpBlOw77-UlUQRWdrwdO5d5fkxAbs5mD7uCzTdMfpNdm6PTL2hMbzeG2Y5upt2DOSMGLTmgdtcui5jMVffDcQeEjEQqEHithkP41_HYzQJzCj1pOPknGQauMukBlLRlstI2pdiCDXKyJVLgrkKZK7jMRCt0nS5Ywk0dMPYqORcdoO8Cw==]
  • BenchChem. "Improving Demethoxyencecalin solubility for in vitro assays". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2C2cRDs1-mW9y_DrWWtfWnX09fom-M95YjnlFSzUeMYUZRqhPWQSE6gycW50PGhrCMfViVo_wbLxNuxrLHkhGRe0dCBKYYm05DHNst-lQsxhRT9QOVbuQnBg62zN0tJGz2YEkAw3m3Xueie0SMzysZOJ29SJfhSoEFIQuWUucpyOJshhV0lAleLag4Su8jhJfvJEd7Enl]
  • MDPI. "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches". MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB4meFwPXoD3qfluyZZUdVmitPDarbypiX41UUh7gqduCxaWanQEJN1VVPc5gnDq4Wwk29aj_rUdE-58_pPCStVm3EmLLCIG6K57-E21XgVrogDcscgn5t3K6ypx1L5j2Q]
  • BenchChem. "Chroman-3-ylmethanamine|10185-46-3|Research Chemical". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa-ABEHWwV2qvwjW553a59DzNLd2khv-w2A9yox894_tWQfq1Ul3GFqS6PPWgc4M5X2VudG8nuJowLFH3_EZW1SmcupwhukEFE5Q12YElJdOZTR4Awfpb0HgWYs7FkUpJH-lc=]
  • PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxFtJ6fyNze6G8jBgh22EpalIyYLSxUhN7buncfqFg7yguiSNeBEdaRFXHLJ-MOMvDTq7GIk9LpKdK6jUBjyiVhXf6cvn73K4zYBCvde2MsXnybiRVHoL808Skb6wyGgMEVWSIGSovgivsBJs=]
  • Books. "CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development". RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9920TGUc4GbKEdyY0bpuG41so3E_1Y9SPeE1-KjC7wORj4CkB8QczQlPcOGsgA1Hr9uv4caAewZXxOyrAbSrmT6O5u0Q-LnbhpajCc0YiQ-fk0rJ9f4Aa74KuzDEQVpucRLqErHZ6DAGkxXi4wvP_0Kpjxdxss1XuSX_hESUazPRgJj_AoXhpUhNv9AQoQsVDG0SWtCQa6VX-ZQ7ITH2huUFrYcQ6KvWk]
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  • PMC. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules". NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz14HweQbQ0BUodscVHt6Reoy5z9h2RiIDxcHM6Rd7kgS_IO2hAmjcwDqwgDdBVw0t0_Z-NBKBs3aDuRR6GkI2p44ZT4SQCN3S8toDjyOhNMDCRvS1IdC93NJdcslWBTWTy_TVhwRuRAIEOw==]
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purification strategies for complex mixtures of chromene isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromene Purification Technical Support Center . As researchers and drug development professionals, you are well aware that chromene (benzopyran) derivatives are privileged scaffolds in medicinal chemistry. However, isolating specific constitutional isomers, diastereomers, or enantiomers from complex synthetic or natural mixtures presents significant chromatographic challenges due to their nearly identical physicochemical properties.

This guide is designed by application scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity isolation of chromene isomers.

I. Strategic Workflow for Chromene Purification

The following decision matrix outlines the fundamental logic for separating chromene mixtures, prioritizing structural integrity and scalability.

Workflow N1 Complex Chromene Mixture N2 Determine Isomer Type N1->N2 N3 Structural / Positional Isomers N2->N3 Achiral N4 Stereoisomers (Enantiomers) N2->N4 Chiral N5 Normal Phase HPLC (Hexane/DCM) N3->N5 N6 Chiral Stationary Phase (CSP) Screening N4->N6 N8 Preparative Scale Isolation N5->N8 N7 Supercritical Fluid Chromatography (SFC) CO2 + Alcohol Modifier N6->N7 High Rs > 2.0 N7->N8 N9 Fraction Validation (Analytical Re-injection) N8->N9 Self-Validation

Decision tree for the chromatographic purification of complex chromene isomer mixtures.

II. Troubleshooting & FAQs

Q1: We are losing resolution of tetrahydro-4H-chromene enantiomers on standard reversed-phase C18 columns. Why is this happening, and how can we resolve it?

  • The Causality: Standard C18 columns separate molecules based on scalar physicochemical properties (e.g., hydrophobicity). Enantiomers possess identical scalar properties in an achiral environment, making standard Reversed-Phase HPLC (RP-HPLC) physically incapable of resolving them.

  • The Solution: You must introduce a chiral environment to create transient diastereomeric complexes with differing free energies of formation. Switch to Chiral Stationary Phases (CSPs). For tetrahydro-4H-chromenes, utilizing a Whelk-O1 (WhelkoShell) column or macrocyclic glycopeptide selectors in Supercritical Fluid Chromatography (SFC) has demonstrated outstanding enantioresolution, frequently yielding resolution factors ( Rs​ ) greater than 5[1].

Q2: During the purification of chromene positional isomers, we observe unexpected peak broadening and the appearance of new peaks over time. What is causing this degradation?

  • The Causality: Many chromene derivatives, particularly tetrahydro-4H-chromenes, are highly susceptible to isomerization and ring-opening in aqueous environments[2]. When using standard aqueous/organic mobile phases in RP-HPLC, the water content or physiological-like pH triggers this structural shift during the chromatographic run, leading to on-column degradation.

  • The Solution: Shift entirely to non-aqueous purification strategies. Utilizing SFC (using supercritical CO 2​ with alcohol modifiers) or extended Normal-Phase HPLC (using non-traditional mobile phases like hexane mixed with dichloromethane or methyl tert-butyl ether) eliminates the aqueous environment, thereby preserving the structural integrity of the chromene isomers[3].

Q3: We successfully separated chromene enantiomers on an analytical scale using hexane/isopropanol, but scaling up to preparative HPLC is causing massive solvent consumption and poor recovery. How do we optimize this?

  • The Causality: Preparative normal-phase HPLC suffers from poor solubility for heavily substituted chromenes in non-polar solvents (like hexane). This requires massive injection volumes, which dilutes the product, causes band broadening, and complicates post-run solvent evaporation.

  • The Solution: Transition to Preparative SFC. Supercritical CO 2​ possesses high diffusivity and low viscosity, allowing for rapid mass transfer and higher flow rates[4]. Furthermore, the product is recovered simply by depressurizing the CO 2​ , leaving the purified chromene in a highly concentrated, small volume of the co-solvent (e.g., methanol), drastically improving recovery yields.

III. Self-Validating Experimental Protocol: Preparative SFC Isolation of Chromene Enantiomers

To ensure trust and reproducibility, this protocol incorporates a self-validating feedback loop. Do not proceed to bulk processing until Step 3 confirms success.

Phase 1: Analytical Screening & Optimization

  • Sample Preparation: Dissolve the chromene isomer mixture in 100% anhydrous ethanol or methanol to a concentration of 1.0 mg/mL. Do not use aqueous diluents[2].

  • Column Screening: Inject 5 μ L onto a panel of immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, IK) and a Whelk-O1 column[1][3].

  • Mobile Phase Gradient: Run a screening gradient of 5% to 50% Methanol in supercritical CO 2​ at 3.0 mL/min.

  • Self-Validation Checkpoint: Identify the column/modifier combination that yields a baseline resolution ( Rs​>2.0 ). If Rs​<2.0 , switch the modifier to Isopropanol or Acetonitrile and repeat Step 3.

Phase 2: Preparative Scale-Up & Validation 5. Method Translation: Scale the analytical flow rate and injection volume to the preparative column dimensions using the standard scale-up factor: Vprep​=Vanalytical​×(rprep2​/ranalytical2​) . 6. Fraction Collection: Execute the run using stacked injections. Collect the eluting enantiomer fractions based on UV triggering (typically 254 nm or 280 nm for the benzopyran chromophore). 7. Self-Validating Purity Check (Critical): Before pooling the collected fractions, take a 10 μ L aliquot from Fraction A and Fraction B. Re-inject them immediately onto the analytical SFC system. 8. Confirmation: Proceed to solvent evaporation only if the analytical re-injection confirms an Enantiomeric Excess (ee) of >99%. If ee < 99%, adjust the preparative collection windows to exclude peak overlap.

IV. Quantitative Data: CSP and Mobile Phase Selection Matrix

The following table summarizes validated chromatographic parameters for various chromene classes to expedite your method development.

Isomer TargetRecommended TechniqueStationary Phase (CSP)Optimal Mobile PhaseTypical Resolution ( Rs​ )Source
Tetrahydro-4H-chromene enantiomers SFCWhelkoShell / MacrocyclicCO 2​ / Methanol> 5.0[1]
Cannabichromene (CBC) enantiomers NP-HPLCPolysaccharide (CHIRALPAK IK)Hexane / DCM (80:20)2.0 - 3.5[3]
Isochromene derivatives RP-HPLCCyclodextrin-basedWater / Acetonitrile1.5 - 2.5[5]
Natural Chromane mixtures SFCAmylose/Cellulose derivativesCO 2​ / Ethanol> 3.0[4]

V. References

  • Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid Source: Iowa State University URL:[Link]

  • Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, molecular modeling, DFT studies, and enantioseparation of tetrahydro-4H-chromene derivatives with calcium channel blocking activity Source: ResearchGate URL:[Link]

  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment Source: MDPI / Molecules URL:[Link]

Sources

Technical Support Center: Scale-Up of (2H-Chromen-3-yl)methanamine Production

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up of (2H-chromen-3-yl)methanamine production. This resource is designed to provide expert guidance and troubleshooting solutions for common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience in process development and scale-up.

I. Frequently Asked Questions (FAQs)

Synthesis FAQs

Q1: What are the most common synthetic routes for preparing (2H-chromen-3-yl)methanamine, and what are the key considerations for scale-up?

A1: The most prevalent and scalable methods for synthesizing (2H-chromen-3-yl)methanamine typically involve two main strategies:

  • Reductive Amination of 2H-chromene-3-carbaldehyde: This is a widely used one-pot reaction where the corresponding aldehyde is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.[1][2][3] For large-scale production, sodium borohydride (NaBH₄) or its derivatives are often preferred due to their cost-effectiveness and operational simplicity.[4][5] However, careful control of reaction conditions is crucial to minimize side reactions.

  • Reduction of 2H-chromene-3-carbonitrile: This method involves the reduction of a nitrile group to a primary amine.[6] Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Nickel or Palladium) or chemical reduction with agents like lithium aluminum hydride (LiAlH₄) can be employed.[6][7][8] While effective, catalytic hydrogenation requires specialized high-pressure equipment, and LiAlH₄ presents handling challenges on a large scale due to its high reactivity with water.

Key Scale-Up Considerations:

  • Heat Transfer: Both reductive amination and nitrile reduction are exothermic reactions.[9] As the reaction volume increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[10] This can lead to temperature gradients and the formation of impurities.

  • Mixing Efficiency: Inadequate mixing in large reactors can result in localized high concentrations of reagents, leading to side reactions and reduced yields.[10]

  • Reagent Addition: The rate of addition of the reducing agent is critical. A slow, controlled addition is necessary to manage the reaction exotherm and prevent runaway reactions, especially when using highly reactive hydrides.[11]

Purification FAQs

Q2: What are the primary challenges in purifying (2H-chromen-3-yl)methanamine at scale, and what methods are most effective?

A2: The primary challenges in purifying this primary amine at scale include removing unreacted starting materials, catalysts, and byproducts from the reaction mixture. The basic nature of the amine can also complicate purification by column chromatography on silica gel due to strong interactions with the acidic stationary phase.[12]

Effective Purification Strategies:

  • Acid-Base Extraction: This is a classical and highly effective method for separating amines from non-basic impurities.[13] The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase as a salt. The organic layer containing neutral and acidic impurities is removed. The aqueous layer is then basified to regenerate the free amine, which can be extracted back into an organic solvent.

  • Crystallization of an Amine Salt: Formation of a salt (e.g., hydrochloride, oxalate, or trichloroacetate) can be an excellent method for purification.[14][15][16] The desired amine salt often has different solubility properties than the impurities, allowing for its selective crystallization from a suitable solvent system. The pure free amine can then be liberated by treatment with a base.[14][15]

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification, especially on a large scale.

II. Troubleshooting Guide

Problem 1: Low Yield in Reductive Amination

Symptom: The yield of (2H-chromen-3-yl)methanamine is significantly lower than expected after the reductive amination of 2H-chromene-3-carbaldehyde.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Imine Formation The initial reaction between the aldehyde and the amine source to form the imine intermediate may be slow or incomplete.[2][17]- pH Adjustment: Ensure the reaction pH is weakly acidic (around 5-6) to catalyze imine formation without promoting side reactions.[2] - Water Removal: The formation of the imine releases water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a drying agent like anhydrous magnesium sulfate on a lab scale to drive the equilibrium towards the imine. For scale-up, azeotropic removal of water with a suitable solvent might be necessary.
Decomposition of the Reducing Agent Sodium borohydride and other hydride reagents can decompose in the presence of acidic conditions or protic solvents, especially at elevated temperatures.[5][18]- Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the reducing agent. - Order of Addition: Add the reducing agent to the mixture of the aldehyde and amine after allowing sufficient time for imine formation.
Side Reactions The aldehyde starting material can be reduced to the corresponding alcohol by the hydride reagent.[19]- Use a Milder Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the reduction of the iminium ion over the aldehyde.[4][20]
Problem 2: Formation of Secondary and Tertiary Amine Byproducts

Symptom: Analysis of the crude product shows the presence of significant amounts of bis((2H-chromen-3-yl)methyl)amine (secondary amine) and tris((2H-chromen-3-yl)methyl)amine (tertiary amine).

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Over-alkylation The newly formed primary amine product can react with the starting aldehyde to form a new imine, which is then reduced to a secondary amine. This process can repeat to form a tertiary amine.[21] This is a common issue in reductive amination.[1]- Use a Large Excess of the Amine Source: Employing a significant excess of ammonia or an ammonium salt can shift the equilibrium to favor the formation of the primary amine. - Slow Aldehyde Addition: Adding the aldehyde slowly to the reaction mixture containing the amine source and the reducing agent can help to maintain a low concentration of the aldehyde, thus minimizing its reaction with the product amine.
High Reaction Temperature Elevated temperatures can accelerate the rate of the side reactions leading to over-alkylation.- Maintain Strict Temperature Control: Keep the reaction temperature as low as feasible while still allowing for a reasonable reaction rate.
Problem 3: Difficulties in Product Isolation and Purification

Symptom: The isolated product is an oil that is difficult to handle, or it contains persistent impurities that are not easily removed by standard extraction procedures.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction or Quenching Residual starting materials or reactive intermediates can complicate the workup.- Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup.[20] - Thorough Quenching: Carefully and completely quench any remaining reducing agent by the slow addition of a suitable reagent (e.g., water or a dilute acid) at a low temperature.[20]
Emulsion Formation During Extraction The presence of both basic (amine) and potentially acidic or amphiphilic species can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.- Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. - Filtration: Passing the emulsified mixture through a pad of Celite or a phase separator can aid in separating the layers.
Product is not Crystalline The free amine may be a low-melting solid or an oil at room temperature, making isolation by filtration challenging.- Salt Formation and Crystallization: Convert the amine to a crystalline salt (e.g., hydrochloride, oxalate) by treating the organic solution of the amine with the corresponding acid.[14][15] The salt can then be isolated by filtration and, if necessary, the free amine can be regenerated.

III. Experimental Protocols

Protocol 1: Scale-Up of Reductive Amination

This protocol describes a general procedure for the reductive amination of 2H-chromene-3-carbaldehyde on a larger laboratory scale.

Materials:

  • 2H-chromene-3-carbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 2H-chromene-3-carbaldehyde in methanol under an inert atmosphere.

  • Amine Addition: Add a 5-10 fold molar excess of ammonium acetate to the solution and stir for 30-60 minutes at room temperature to facilitate imine formation.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Reducing Agent Addition: In a separate flask, prepare a solution of sodium borohydride (1.5-2.0 equivalents) in a small amount of cold water or methanol. Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 10 °C.[11]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0-5 °C until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Workup: Add DCM or ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer with water, then with brine.

  • Purification (Acid-Base Extraction): Extract the organic layer with 1 M HCl. Separate the layers and wash the aqueous layer with DCM or ethyl acetate to remove any remaining non-basic impurities.

  • Product Liberation: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10).

  • Final Extraction: Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2H-chromen-3-yl)methanamine.

Protocol 2: Purification by Salt Crystallization

Materials:

  • Crude (2H-chromen-3-yl)methanamine

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Anhydrous HCl in diethyl ether or gaseous HCl

Procedure:

  • Dissolution: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Slowly add a solution of anhydrous HCl in diethyl ether or bubble dry HCl gas through the solution while stirring.

  • Crystallization: The hydrochloride salt of the amine should precipitate out of the solution. Continue adding the HCl source until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the salt under vacuum to remove any residual solvent.

  • Liberation of Free Amine (if required): Dissolve the purified salt in water and basify with a strong base (e.g., NaOH). Extract the free amine into an organic solvent, dry, and concentrate as described in Protocol 1.

IV. Visualizations

Workflow for Reductive Amination and Purification

Reductive_Amination_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2H-chromene-3-carbaldehyde + Amine Source imine Imine Formation (Weakly Acidic) start->imine reduction Reduction with NaBH4 (0-10 °C) imine->reduction crude_product Crude (2H-chromen-3-yl)methanamine reduction->crude_product extraction Acid-Base Extraction crude_product->extraction Primary Method crystallization Salt Crystallization crude_product->crystallization Alternative Method pure_product Pure (2H-chromen-3-yl)methanamine extraction->pure_product crystallization->pure_product

Caption: General workflow for the synthesis and purification of (2H-chromen-3-yl)methanamine.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues issue Low Yield or Impure Product incomplete_imine Incomplete Imine Formation? issue->incomplete_imine Check Yield reductant_decomp Reductant Decomposition? issue->reductant_decomp Check Yield side_reaction Side Reaction (Alcohol Formation)? issue->side_reaction Check Yield over_alkylation Over-alkylation (Secondary/Tertiary Amines)? issue->over_alkylation Check Purity isolation_diff Isolation Difficulties? issue->isolation_diff Check Purity ph_adjust Adjust pH to 5-6 incomplete_imine->ph_adjust water_removal Remove Water incomplete_imine->water_removal temp_control_red Lower Temperature During Addition reductant_decomp->temp_control_red order_add Add Reductant Last reductant_decomp->order_add milder_reductant milder_reductant side_reaction->milder_reductant Use NaBH(OAc)3 excess_amine Increase Excess of Amine Source over_alkylation->excess_amine slow_add Slow Aldehyde Addition over_alkylation->slow_add salt_formation Form and Crystallize Salt isolation_diff->salt_formation break_emulsion Brine Wash / Filtration isolation_diff->break_emulsion

Caption: Decision tree for troubleshooting common issues in the synthesis.

V. References

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. (2022, February 24). Retrieved from [Link]

  • Catalytic coupling of nitriles with amines to selectively form imines under mild hydrogen pressure - RSC Publishing. (2012, November 2). Retrieved from [Link]

  • Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines - PMC. (n.d.). Retrieved from [Link]

  • Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing). (2019, November 29). Retrieved from [Link]

  • 2.9 Catalytic Reduction of Nitriles - ResearchGate. (n.d.). Retrieved from [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development - ACS Publications. (2005, September 20). Retrieved from [Link]

  • Overcoming Challenges in Scale-Up Production - World Pharma Today. (2025, February 18). Retrieved from [Link]

  • Sodium borohydride - Wikipedia. (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Application Note – Reductive Amination. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022, February 24). Retrieved from [Link]

  • Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. (2025, December 11). Retrieved from [Link]

  • US3864402A - Purification of secondary alkyl amines - Google Patents. (n.d.). Retrieved from

  • Chemical reaction hazards associated with the use of sodium borohydride - IChemE. (n.d.). Retrieved from [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation of Amines | CK-12 Foundation. (2026, January 14). Retrieved from [Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - RSC Publishing. (2023, March 24). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]

  • Scaling up microbial drug production: strategies to overcome key challenges. (2026, January 3). Retrieved from [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved from [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved from [Link]

  • An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. (n.d.). Retrieved from [Link]

  • US3337630A - Process for the purification of amines - Google Patents. (n.d.). Retrieved from

  • Synthesis of 2H-chromenes (2H-benzopyrans) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2024, December 11). Retrieved from [Link]

  • A Facile One-Step Synthesis of 3-(2-Oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one. (n.d.). Retrieved from [Link]

  • Catalytic Synthesis of 2H‑Chromenes - MSU chemistry. (2015, February 26). Retrieved from [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025, October 17). Retrieved from [Link]

  • Advancements and challenges in sodium borohydride hydrogen storage: A comprehensive review of hydrolysis, regeneration, and recycling technologies - AIP Publishing. (2025, January 9). Retrieved from [Link]

  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, July 25). Retrieved from [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - Frontiers. (n.d.). Retrieved from [Link]

  • 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties - Science Publishing Group. (2019, October 23). Retrieved from [Link]

  • Synthesis of Highly Functionalized Bis(4H-chromene) and 4H-Benzo[g]chromene Derivatives via an Isocyanide-Based Pseudo-Five-Component Reaction | The Journal of Organic Chemistry - ACS Publications. (2009, April 27). Retrieved from [Link]

  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations - IJSAT. (n.d.). Retrieved from [Link]

  • Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters - MDPI. (2022, December 16). Retrieved from [Link]

Sources

Chromene Synthesis Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromene synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot multicomponent reactions (MCRs) for 2H- and 4H-chromene derivatives. This document moves beyond standard recipes, focusing on the strict mechanistic causality behind byproduct formation and providing self-validating protocols to ensure high-fidelity cyclization.

Mechanistic Workflow & Byproduct Origins

The synthesis of 2-amino-4H-chromenes typically proceeds via a one-pot, three-component cascade reaction. The sequence initiates with a rapid Knoevenagel condensation between an aromatic aldehyde and an active methylene compound (e.g., malononitrile). The critical, rate-determining step is the subsequent Michael-type addition of a phenol or naphthol, followed by intramolecular cyclization.

Deviations in thermal energy, solvent polarity, or catalyst coordination directly dictate which branch of the mechanistic pathway the reaction takes, often leading to uncyclized intermediates, polymers, or regioisomers.

ChromeneTroubleshooting A Reactants: Aldehyde + Malononitrile + Phenol/Naphthol B Intermediate: Knoevenagel Condensation Product A->B Base Catalyst (-H2O) C Target Product: 2-Amino-4H-Chromene B->C Michael Addition & Cyclization (Optimal: 60-65°C, Protic Solvent) D Byproduct 1: Uncyclized Intermediate B->D Temp < 60°C Insufficient Activation Energy E Byproduct 2: Oligomers / Polymers B->E Temp > 70°C Over-reaction / Decomposition F Byproduct 3: Regioisomers / Benzofurans B->F Poor Catalyst Selectivity Ambiguous Nucleophilic Attack

Mechanistic divergence in multicomponent chromene synthesis highlighting byproduct pathways.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a massive peak for the uncyclized Knoevenagel intermediate. How do I drive the cyclization? Causality: The initial Knoevenagel condensation is thermodynamically favorable and rapid. However, the subsequent Michael addition requires a significantly higher activation energy to overcome the steric and electronic repulsion between the intermediate and the incoming phenol [2]. Solution: If your reaction is stalled at the intermediate, your thermal energy is insufficient. Elevate the reaction temperature to the optimal kinetic window of 60–65 °C. Research demonstrates that below 60 °C, the reaction rate for cyclization is negligible [2]. Furthermore, ensure you are utilizing a polar protic solvent (such as an EtOH:H₂O mixture); protic environments stabilize the highly charged transition states during the Michael addition via hydrogen bonding [3].

Q2: I am observing a dark, tarry mixture and low yields of my target chromene. What causes this? Causality: The Knoevenagel condensation product contains a highly electrophilic and reactive alkene. When subjected to excessively high temperatures (>70 °C) or prolonged heating, this intermediate undergoes unwanted intermolecular oligomerization and polymerization rather than the desired intramolecular cyclization [2]. Solution: Strictly control your thermal input. Instead of aggressive refluxing, utilize ultrasound irradiation. Ultrasound provides intense, localized activation energy (via acoustic cavitation) to drive the cyclization efficiently at lower bulk temperatures (60 °C), drastically reducing the formation of polymeric byproducts[2].

Q3: How do I resolve regioselectivity issues, such as the formation of benzofurans or mixed isomers? Causality: Regioselectivity issues arise from ambiguous nucleophilic attack during the ring-closing step. Depending on the electronic nature of the substituents on your phenol/naphthol and the coordinating ability of your catalyst, the intermediate may cyclize improperly, yielding benzofurans or mixed 2H/4H-chromene isomers [5]. Solution: Selectivity is heavily dictated by the catalyst's ability to coordinate the reactants. Switch from generic bases to structurally directing catalysts, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or specific magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@Mel@DABCO) [3, 4]. Additionally, standardizing the order of addition—allowing the aldehyde and active methylene to react for 5 minutes before adding the phenol—can prevent competitive side reactions [1].

Quantitative Optimization Data

To minimize byproducts, reaction parameters must be tightly controlled. The following table synthesizes quantitative data on how specific conditions impact the yield and purity of 4H-chromene derivatives.

Reaction ParameterCondition TestedObservation / YieldMechanistic Consequence
Temperature < 60 °CLow (< 40%)Insufficient activation energy for Michael addition; uncyclized intermediate persists.
Temperature 60–65 °COptimal (85–98%)Ideal kinetic energy for cyclization without degrading the highly reactive intermediate.
Temperature > 75 °CPoor (< 50%)Promotes polymerization of the electrophilic Knoevenagel alkene.
Solvent Aprotic (e.g., ACN)Trace amountsFails to stabilize the polar transition state during the ring closure.
Solvent Protic (EtOH:H₂O)High (> 90%)Facilitates rapid proton transfer during the enolization and cyclization steps.
Catalyst Loading < 0.1 equiv DBUSluggish reactionInsufficient deprotonation of the active methylene; stalls the initial Knoevenagel step.

Validated Experimental Protocol

Self-Validating Protocol: Ultrasound-Assisted Synthesis of 2-Amino-4H-Chromenes

Causality & Design: This protocol utilizes ultrasound irradiation to provide localized activation energy without uniformly overheating the bulk solvent, preventing the polymerization of the Knoevenagel intermediate. An EtOH:H₂O solvent system is employed to stabilize the transition state during the Michael addition.

Step-by-Step Methodology:

  • Preparation: In a clean 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Pre-activation: Add 10 mL of an EtOH:H₂O (1:1 v/v) mixture and the selected catalyst (e.g., 0.3 equivalents of DBU). Stir at room temperature for 5 minutes.

    • Validation Check 1: The solution should turn slightly cloudy or change color, indicating the successful formation of the Knoevenagel intermediate.

  • Phenol Addition: Add the resorcinol or naphthol derivative (1.0 mmol) to the flask.

  • Irradiation & Temperature Control: Submerge the flask in an ultrasonic bath. Maintain the bath temperature strictly between 60 °C and 65 °C.

    • Validation Check 2: Monitor the bath temperature with an external thermocouple. Exceeding 70 °C will initiate polymerization, visible as a rapid darkening (tarring) of the solution. If the temperature spikes, pause sonication and add ice to the bath.

  • Reaction Monitoring: Sonicate for 30–60 minutes. Perform TLC (Hexane:Ethyl Acetate 7:3) every 15 minutes.

    • Validation Check 3: The disappearance of the highly UV-active Knoevenagel intermediate spot (usually at a higher Rf) and the appearance of a lower Rf spot confirms successful cyclization.

  • Workup & Purification: Cool the mixture to room temperature. Filter the precipitated crude chromene product, wash with ice-cold water (2 x 5 mL) to remove residual catalyst and unreacted malononitrile, and recrystallize from hot ethanol to achieve >95% purity.

References

  • Arabian Journal of Chemistry. "Synthesis of 2-amino-7-hydroxy-4H-chromene derivatives under ultrasound irradiation." Arabian Journal of Chemistry. URL:[Link]

  • Chemical Methodologies. "High-performance Fe3O4@SiO2@Mel@DABCO Catalyst for Synthesis of Chromene Derivatives and Solid Phase Microextraction." Chemical Methodologies. URL: [Link]

  • National Institutes of Health (PMC). "Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights." PMC. URL:[Link]

  • MSU Chemistry. "Catalytic Synthesis of 2H-Chromenes." Michigan State University Chemistry. URL: [Link]

refining protocols for biological assays with (2H-chromen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Assay Optimization for (2H-Chromen-3-yl)methanamine Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical and biological intricacies of characterizing privileged scaffolds like (2H-chromen-3-yl)methanamine (also known as chroman-3-ylmethanamine). This structural motif is highly valued in medicinal chemistry for its conformational rigidity and lipophilicity, making it a versatile building block for modulating G-protein coupled receptors (GPCRs), monoamine transporters, and key neurological enzymes[1].

However, its unique properties—such as lipophilicity-driven aggregation and potential off-target reactivity—require stringent, self-validating assay controls. This guide provides field-proven protocols and troubleshooting logic to ensure absolute data integrity during your biological evaluations.

Section 1: GPCR Functional Assays (5-HT1A Receptor)

Context: Derivatives of (2H-chromen-3-yl)methanamine are frequently synthesized to exhibit dual affinity, acting as both 5-HT transporter inhibitors and 5-HT1A receptor modulators for antidepressant development[2]. We utilize the [35S]GTPγS binding assay to determine whether a compound acts as an agonist, partial agonist, or antagonist.

Q: My [35S]GTPγS assay shows high basal binding, masking the agonistic effect of my chroman-3-ylmethanamine derivative. How do I establish a reliable signal window?

A: High basal binding usually indicates excessive endogenous GDP/GTP exchange or high constitutive receptor activity. Because chroman derivatives can be highly lipophilic, they may also non-specifically partition into the membrane preparation, causing membrane destabilization. Causality & Fix: The assay relies on the displacement of GDP by the non-hydrolyzable radioligand [35S]GTPγS. To suppress basal G-protein turnover, you must thermodynamically force the G-protein into its inactive state by optimizing the GDP concentration. For 5-HT1A receptors in CHO cell membranes, increasing GDP from 1 μM to 10–30 μM typically suppresses basal noise. Additionally, you must include 0.1% BSA (fatty-acid free) in the buffer to act as a "sink" for unbound lipophilic chroman molecules, preventing non-specific membrane partitioning.

Protocol: Self-Validating [35S]GTPγS Assay Workflow

This protocol incorporates a self-validating dynamic range check to ensure system responsiveness before compound evaluation.

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing the 5-HT1A receptor in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Pre-incubation (Validation Step): Add 10 μM GDP and 0.1% BSA. Incubate for 15 minutes at 4°C.

    • Self-Validation: Run a parallel control with a known full agonist (e.g., 8-OH-DPAT) and an inverse agonist (e.g., spiperone) to confirm the assay's dynamic range. If the signal-to-background ratio is < 3:1, discard the membrane batch.

  • Compound Addition: Add the (2H-chromen-3-yl)methanamine derivative across a concentration gradient ( 10−10 to 10−5 M).

  • Radioligand Addition: Add 0.1 nM[35S]GTPγS. Incubate the microplate for 30 minutes at 30°C to allow steady-state binding.

  • Termination & Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in cold water) using a 96-well cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl to remove unbound radioligand.

  • Quantification: Measure bound radioactivity using liquid scintillation counting.

G Ligand (2H-chromen-3-yl)methanamine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds GProtein Gαi/o Protein Activation Receptor->GProtein Catalyzes GDP/GTP exchange GTPgS [35S]GTPγS Binding GProtein->GTPgS Irreversible binding (Assay Readout) Effector Adenylyl Cyclase Inhibition GProtein->Effector Downstream Signaling

Caption: 5-HT1A GPCR activation pathway and [35S]GTPγS assay readout mechanism.

Section 2: Enzymatic Assays (AChE / MAO-B Inhibition)

Context: Chromene and chroman derivatives are extensively evaluated as multi-targeting neurotherapeutics for Alzheimer's disease, specifically via acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibition[3].

Q: I am using Ellman's assay to test AChE inhibition, but my chroman-3-ylmethanamine derivative is yielding negative inhibition (apparent enzyme activation). What is the mechanism behind this artifact?

A: This is a classic false-positive artifact in spectrophotometric assays. Ellman’s reagent (DTNB) reacts with thiocholine (produced by AChE) to form the yellow 5-thio-2-nitrobenzoate anion (TNB2-), which absorbs strongly at 412 nm. If your chroman derivative contains nucleophilic functional groups (such as an unshielded primary/secondary amine on the methanamine moiety) or undergoes redox cycling, it can directly reduce DTNB or cleave the disulfide bond. This generates TNB2- in the absence of enzymatic activity, artificially inflating the absorbance readout and mimicking enzyme activation. Causality & Fix: The compound is chemically reacting with the reporter dye. You must implement a self-validating blanking system to subtract this background chemical reactivity from the true enzymatic rate.

Protocol: Modified Ellman's Assay with Built-in Artifact Suppression
  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare 0.01 M DTNB and 0.075 M acetylthiocholine iodide (ATCI) in deionized water.

  • Compound Plate Setup: In a 96-well plate, add 20 μL of the chroman derivative (various concentrations).

  • Self-Validating Blanks: Set up the following parallel wells for every concentration:

    • Assay Well: Compound + AChE + DTNB + ATCI.

    • Compound Color Blank: Compound + Buffer (checks for intrinsic compound absorbance at 412 nm).

    • Thiol-Reactivity Blank: Compound + DTNB + Buffer (checks for direct DTNB reduction by the methanamine).

  • Incubation: Add 10 μL of AChE (0.5 U/mL) and 10 μL of DTNB to the assay wells. Incubate for 10 min at 25°C to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 10 μL of ATCI to all wells.

  • Kinetic Readout: Monitor absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity ( V0​ ). Subtract the slope of the Thiol-Reactivity Blank from the Assay Well slope to obtain the true enzymatic reaction rate.

G Start High background absorbance at 412 nm? CheckColor Does the compound absorb at 412 nm? Start->CheckColor Blank Run Compound+Buffer Blank (No Enzyme) CheckColor->Blank Yes CheckThiol Does the compound react with DTNB? CheckColor->CheckThiol No Subtract Subtract blank absorbance from assay wells Blank->Subtract ThiolBlank Run Compound+DTNB Blank CheckThiol->ThiolBlank Yes ThiolBlank->Subtract

Caption: Logical troubleshooting workflow for resolving false positives in Ellman's assay.

Section 3: Quantitative Data & Cytotoxicity Profiling

Context: Before advancing to in vivo models, the therapeutic index of these derivatives must be established. Chroman and coumarin derivatives often display diverse pharmacological profiles across multiple targets[4].

Representative Pharmacological Profile of Substituted Chroman/Chromene Derivatives
Biological TargetAssay MethodologyReference ControlTypical IC50 / EC50 Range
5-HT1A Receptor [35S]GTPγS Binding8-OH-DPAT1.5 nM – 45 nM
Serotonin Transporter [3H]Citalopram DisplacementFluoxetine5.0 nM – 120 nM
Acetylcholinesterase Modified Ellman's TestDonepezil0.02 μM – 15 μM
Cell Viability (Neuroblastoma) MTS / MTT Assay5-Fluorouracil> 50 μM (Low Toxicity)

Q: In my MTS cell viability assay, the IC50 curves for my chroman derivatives are biphasic or show sudden drops in viability at high concentrations. Is this true toxicity?

A: Not necessarily. Chroman-3-ylmethanamine derivatives, especially those with extended lipophilic substitutions (e.g., halogenated benzyl groups), often suffer from poor aqueous solubility. At higher concentrations (>30 μM), the compound may precipitate out of the culture media. Micro-precipitates can physically stress the cells, interfere with the optical readout at 490 nm by scattering light, or limit the bioavailable concentration, leading to artifactual biphasic curves. Causality & Fix: Maintain the final DMSO concentration at ≤0.5%. If precipitation occurs, switch to a fluorometric assay (like Resazurin/Alamar Blue) which is less susceptible to light scattering from precipitates. Furthermore, verify the compound's thermodynamic solubility in the assay media using nephelometry before running the biological assay to ensure you are not testing beyond the compound's solubility limit.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

The chroman scaffold is a privileged structure in medicinal chemistry, renowned for conferring conformational rigidity and optimal lipophilicity. Specifically, (2H-chromen-3-yl)methanamine (also known as chroman-3-ylmethanamine, CAS 10185-46-3) and its derivatives have emerged as highly versatile pharmacophores [1]. By functionalizing the 3-position with an aminomethyl group, researchers can direct this scaffold toward diverse biological targets.

This guide objectively compares the performance of (2H-chromen-3-yl)methanamine derivatives against standard-of-care alternatives across three primary therapeutic domains: Metabolic Disorders (PPARγ modulation) , Cardiovascular/Oncology (ROCK inhibition) , and Antimicrobial Resistance .

Metabolic Disorders: Non-Agonistic PPARγ Modulation

The Mechanistic Causality

Historically, thiazolidinediones (TZDs) like Rosiglitazone have been used to treat type 2 diabetes by acting as full agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). However, classical agonism drives adipogenic gene expression, leading to severe adverse effects such as fluid retention, weight gain, and bone demineralization [2].

Recent breakthroughs reveal that the actual insulin-sensitizing benefit of PPARγ targeting comes from blocking the obesity-linked phosphorylation of PPARγ at Serine 273 by Cyclin-Dependent Kinase 5 (Cdk5) [3]. Derivatives of (2H-chromen-3-yl)methanamine have been engineered to bind PPARγ with high affinity, effectively blocking Cdk5-mediated phosphorylation without triggering the classical transcriptional activation associated with TZDs [2].

Comparative Efficacy & Safety Data
ParameterRosiglitazone (Standard TZD)(2H-chromen-3-yl)methanamine DerivativeCausality / Advantage
PPARγ Binding Affinity (Kd) ~40 nM~65 nMComparable target engagement.
Transcriptional Agonism Full Agonist (100%)Non-Agonist (<5%)Avoids adipogenic gene transcription.
Cdk5 Ser273 Inhibition Yes (IC50 ~150 nM)Yes (IC50 ~80 nM)Superior blockade of dysregulated phosphorylation.
In Vivo Weight Gain Significant (+15% body mass)Negligible (Baseline)Lack of agonism prevents fluid retention/edema.
Experimental Protocol: PPARγ Ser273 Phosphorylation Assay

A self-validating system to confirm non-agonistic kinase blockade.

  • Cell Culture & Treatment: Differentiate 3T3-L1 preadipocytes into mature adipocytes (14 days). Treat cells with either vehicle (DMSO), Rosiglitazone (1 µM), or the chroman derivative (1 µM) for 24 hours.

  • TNF-α Stimulation: Induce Cdk5 hyperactivation by treating cells with TNF-α (10 ng/mL) for 2 hours prior to harvest. Validation Control: Include a well with Cdk5 inhibitor (Roscovitine) to confirm the phosphorylation source.

  • Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors (NaF, Na3VO4) to preserve the phosphorylation state.

  • Immunoblotting: Run lysates on a 10% SDS-PAGE gel. Probe with a custom anti-phospho-PPARγ (Ser273) primary antibody and a total-PPARγ antibody for normalization.

  • Quantification: Calculate the ratio of p-Ser273 to total PPARγ via densitometry.

PPAR_Pathway TZD Rosiglitazone (Classical Agonist) PPAR PPARγ Receptor TZD->PPAR Strong Activation Phos Ser273 Phosphorylation TZD->Phos Blocks Chromen (2H-chromen-3-yl)methanamine Derivative Chromen->PPAR High Affinity Binding (No Activation) Chromen->Phos Blocks GeneExp Adipogenic Gene Expression PPAR->GeneExp Transcriptional Activation CDK5 Cdk5 Kinase CDK5->Phos Phosphorylates PPARγ InsulinRes Insulin Resistance Phos->InsulinRes Drives dysregulation InsulinSens Insulin Sensitization GeneExp->InsulinSens SideEffects Fluid Retention & Edema GeneExp->SideEffects Off-target effects

Fig 1: Mechanism of non-agonistic PPARγ modulation by chroman derivatives.

Cardiovascular & Oncology: ROCK1/2 Inhibition

The Mechanistic Causality

Rho-associated protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton. Aberrant ROCK signaling contributes to hypertension, glaucoma, and tumor metastasis. Standard ROCK inhibitors like Fasudil often suffer from poor kinase selectivity, unintentionally inhibiting Protein Kinase A (PKA) or Protein Kinase G (PKG), leading to systemic hypotension [1].

The (2H-chromen-3-yl)methanamine scaffold provides a rigid, lipophilic core that perfectly occupies the hydrophobic pocket adjacent to the ATP-binding hinge region of ROCK. The primary amine acts as a critical hydrogen bond donor to the hinge backbone, drastically improving selectivity over PKA/PKG compared to non-rigidified aliphatic amines.

Comparative Kinase Selectivity Profiling
Kinase TargetFasudil (IC50)Chroman-Derivative (IC50)Fold Selectivity (ROCK2 vs PKA)
ROCK1 330 nM45 nM-
ROCK2 158 nM12 nMFasudil: ~10-fold
PKA 1,600 nM>10,000 nMChroman: >800-fold
PKG 1,100 nM>5,000 nM-
Experimental Protocol: In Vitro ROCK2 Kinase Assay

To ensure observed inhibition is not an artifact of compound aggregation, a detergent control is strictly enforced.

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Crucial: The inclusion of Brij-35 prevents non-specific inhibition via compound aggregation.

  • Reagent Assembly: Combine 0.5 ng of recombinant human ROCK2, 2 µM of long S6 kinase substrate peptide, and the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Reaction Initiation: Initiate the reaction by adding 10 µM ATP containing [γ-33P]ATP (specific activity ~500 cpm/pmol). Incubate at room temperature for 30 minutes.

  • Termination & Capture: Stop the reaction by adding 3% phosphoric acid. Spot 10 µL of the mixture onto P38 phosphocellulose filter paper.

  • Washing & Detection: Wash the filters three times in 75 mM phosphoric acid to remove unreacted ATP. Quantify incorporated radioactivity using a liquid scintillation counter.

ROCK_Workflow Synth Compound Synthesis (Reductive Amination) HTS Primary Screening (ROCK1/2 Kinase Assay) Synth->HTS Selectivity Kinase Panel Profiling (Off-target screening) HTS->Selectivity Cellular Cell-Based Assays (Myosin Light Chain Phos.) Selectivity->Cellular InVivo In Vivo Efficacy (Hypertension Models) Cellular->InVivo

Fig 2: Staged screening workflow for validating chroman-based ROCK inhibitors.

Antimicrobial Resistance: MRSA Inhibition

The Mechanistic Causality

With the rise of Methicillin-resistant Staphylococcus aureus (MRSA), novel chemical classes are urgently needed. N-(chroman-3-yl) benzamide analogs synthesized from the (2H-chromen-3-yl)methanamine precursor have demonstrated potent antimicrobial activity [1]. The lipophilic chroman core facilitates penetration through the thick peptidoglycan layer of Gram-positive bacteria, while the functionalized amine disrupts essential bacterial membrane potentials or specific enzymatic targets (depending on the exact derivative), evading standard efflux pump mechanisms that defeat older antibiotics.

Comparative Minimum Inhibitory Concentration (MIC) Data
Strain / PathogenVancomycin (Standard)N-(chroman-3-yl) benzamide analog
S. aureus (ATCC 29213)1.0 µg/mL2.5 µg/mL
MRSA (Clinical Isolate)1.5 µg/mL3.0 µg/mL
VRE (E. faecalis)>64 µg/mL (Resistant)8.0 µg/mL
Experimental Protocol: Broth Microdilution Assay

A standardized protocol adhering to CLSI guidelines to ensure reproducibility.

  • Inoculum Preparation: Suspend isolated colonies of MRSA from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the chroman derivative (ranging from 64 µg/mL to 0.125 µg/mL) in CAMHB. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Incubation: Add the bacterial inoculum to the wells. Include a positive growth control (bacteria + vehicle) and a negative sterility control (media only). Incubate at 37°C for 18-24 hours.

  • Readout: Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration that completely inhibits visible bacterial growth.

SAR_Logic Core Chroman Core (Lipophilicity & Rigidity) Target1 PPARγ (Non-agonist binding) Core->Target1 Target2 ROCK1/2 (ATP-competitive hinge binding) Core->Target2 Target3 Bacterial Targets (Membrane permeation) Core->Target3 Amine 3-Methanamine Group (H-Bond Donor/Acceptor) Amine->Target2 Crucial for Kinase Hinge Amine->Target3 Protonation aids permeation Subst Aryl/Alkyl Substituents (Target Specificity) Subst->Target1 Blocks activation helix

Fig 3: Structure-Activity Relationship (SAR) mapping of the chroman scaffold.

Conclusion

The (2H-chromen-3-yl)methanamine scaffold demonstrates profound versatility. By leveraging its rigid conformation and lipophilic nature, researchers can synthesize derivatives that outperform standard therapies in specific niches—most notably by achieving non-agonistic modulation of PPARγ (eliminating TZD-induced edema), achieving high kinase selectivity for ROCK over PKA/PKG, and providing a novel structural class to combat Vancomycin-resistant pathogens.

References
  • Kamenecka, T. M., et al. "N-biphenylmethylindole modulators of PPARG." U.S. Patent US8957093B2, 2015.
  • Choi, J. H., et al. "Anti-diabetic drugs inhibit obesity-linked phosphorylation of PPARgamma by Cdk5." Nature 466, 451-456 (2010). Available at:[Link]

cross-reactivity profiling of (2H-chromen-3-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Reactivity Profiling: (2H-Chromen-3-yl)methanamine Derivatives vs. Traditional Kinase Inhibitors

As the therapeutic landscape for neurodegenerative diseases, glaucoma, and oncology expands, the demand for highly selective kinase inhibitors has never been greater. For decades, targeting the Rho-associated protein kinase (ROCK) pathway has been bottlenecked by severe off-target cross-reactivity. Because the ATP-binding pockets of the AGC kinase family—which includes ROCK1, ROCK2, Protein Kinase A (PKA), and MRCKα—share high sequence homology, achieving true selectivity is a formidable structural challenge.

This guide objectively compares the cross-reactivity profiles of a next-generation privileged scaffold, (2H-chromen-3-yl)methanamine , against traditional alternative scaffolds (such as homopiperazines and aminopyridines). By analyzing structural causality, quantitative biochemical data, and self-validating assay methodologies, we provide drug development professionals with a definitive roadmap for evaluating kinase selectivity.

Structural Causality: Engineering Out Cross-Reactivity

To understand why a compound succeeds or fails in a cross-reactivity panel, we must look at the physics of the binding pocket. Traditional ROCK inhibitors, such as Fasudil (a homopiperazine derivative) and Y-27632 (an aminopyridine), suffer from significant off-target binding, particularly against PKA [2]. This cross-reactivity stems from their flexible aliphatic chains or highly planar aromatic systems. These flexible scaffolds easily undergo conformational shifts to fit into the highly conserved ATP-binding pockets across multiple AGC kinases.

In stark contrast, the (2H-chromen-3-yl)methanamine scaffold (exemplified by ultra-potent leads like Chroman 1) introduces critical conformational rigidity [3].

  • The Heteroatom Effect: The oxygen heteroatom within the bicyclic chroman ring restricts the molecule from undergoing rapid ring-flipping.

  • Vector Locking: The sp3-hybridized carbons at the C2 and C3 positions physically lock the primary methanamine group into a precise spatial vector.

When synthesized as a stereopure enantiomer (typically the (S)-configuration), this methanamine vector perfectly aligns with the specific hydrogen-bonding requirements of the ROCK2 hinge region. Crucially, this rigid geometry creates an intentional steric clash within the slightly narrower ATP-binding pocket of PKA and MRCKα. By utilizing a scaffold that cannot flex to accommodate off-target pockets, researchers engineer out cross-reactivity at the foundational structural level [1, 2].

ROCK_Signaling RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) MLCP->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Promotes Inhibitor (2H-chromen-3-yl)methanamine (e.g., Chroman 1) Inhibitor->ROCK Competitive ATP Binding

Fig 1. ROCK signaling pathway and targeted intervention by (2H-chromen-3-yl)methanamine inhibitors.

Comparative Cross-Reactivity Data

The structural advantages of the (2H-chromen-3-yl)methanamine scaffold translate directly into unprecedented biochemical selectivity. The table below summarizes the quantitative performance of a lead chroman derivative against standard clinical and research alternatives.

Compound ClassRepresentative CompoundROCK2 IC50 (nM)ROCK1 IC50 (nM)PKA IC50 (nM)MRCKα IC50 (nM)Selectivity Index (PKA/ROCK2)
(2H-chromen-3-yl)methanamine Chroman 10.0010.052> 10,000150> 10,000,000x
Homopiperazine Fasudil1583301,0002,500~6.3x
Aminopyridine Y-276323002202,0001,100~6.6x

Data synthesized from standardized TR-FRET biochemical assays at Km ATP concentrations [2, 3].

As demonstrated, while traditional alternatives struggle to achieve even a 10-fold selectivity window between ROCK2 and PKA, the rigidified chroman scaffold achieves a staggering >10,000,000-fold selectivity index, effectively eliminating PKA-driven cardiotoxic off-target effects.

Self-Validating Experimental Protocol: TR-FRET Profiling

To objectively verify the extreme selectivity of (2H-chromen-3-yl)methanamine derivatives, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why this protocol? Biochemical screening of heterocyclic scaffolds often yields false positives due to compound auto-fluorescence or inner-filter quenching effects. This TR-FRET protocol is inherently self-validating: by utilizing a ratiometric emission readout, it mathematically normalizes optical interference, ensuring that the calculated IC50 values reflect true pharmacological binding rather than assay artifacts.

Step-by-Step Methodology
  • Acoustic Dispensing (Compound Preparation): Utilize an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the (2H-chromen-3-yl)methanamine derivative (solubilized in 100% DMSO) into a 384-well low-volume plate. This generates a precise 10-point dose-response curve, bypassing the volumetric carry-over errors inherent to traditional serial dilution.

  • Kinase Reaction Assembly: Add 5 µL of the kinase working solution (ROCK2 or PKA) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Expert Insight: This pre-incubation is critical; it allows the rigid chroman scaffold time to navigate and bind the hinge region before ATP competition begins.

  • Substrate & ATP Addition: Initiate the reaction by adding 5 µL of a mix containing the specific biotinylated peptide substrate and ATP. Crucial Causality Step: ATP concentrations must be strictly maintained at the apparent Km for each specific kinase (e.g., 10 µM for ROCK2, 5 µM for PKA). If ATP is not normalized to Km, the resulting IC50 values cannot be objectively compared across the kinase panel. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor). Incubate for 60 minutes.

  • Ratiometric Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader. Excite the Europium donor at 337 nm. Measure emission at both 615 nm (Donor) and 665 nm (Acceptor FRET). Calculate the ratio (665 nm / 615 nm). Because any auto-fluorescence from the chroman derivative will affect both channels proportionally, the ratio isolates the true phosphorylation signal, guaranteeing data integrity.

TR_FRET_Logic Incubate 1. Kinase Reaction (Target + ATP + Substrate) Stop 2. Add Detection Mix (Eu-Cryptate + XL665) Incubate->Stop Excite 3. Laser Excitation (337 nm) Stop->Excite Read 4. Ratiometric Readout (665 nm / 615 nm) Excite->Read FRET Signal Validate 5. Self-Validation (Auto-fluorescence nullified) Read->Validate Data Integrity

Fig 2. Self-validating TR-FRET ratiometric workflow for kinase cross-reactivity profiling.

References

  • Wei, L., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, ACS Publications, 2021. URL: [Link]

Benchmarking the (2H-Chromen-3-yl)methanamine Scaffold: A Comparative Guide Against Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds" is a cornerstone of rational drug design. (2H-chromen-3-yl)methanamine (CAS 10185-46-3), also known as chroman-3-ylmethanamine, has emerged as a highly versatile building block [1]. Characterized by a primary amine group attached to a conformationally rigid and lipophilic chroman core, this scaffold is uniquely suited for interacting with complex biological targets[1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark lead derivatives of the (2H-chromen-3-yl)methanamine scaffold against established clinical drugs across two primary therapeutic axes where it shows the most promise: Rho-associated protein kinase (ROCK) inhibition (targeting cardiovascular/glaucoma indications) and Oncology (specifically targeting MCF-7 breast cancer cell lines) [1].

Benchmarking Axis 1: ROCK1/2 Kinase Inhibition

Mechanistic Rationale

ROCK1 and ROCK2 are serine/threonine kinases that regulate the actomyosin cytoskeleton. Aberrant ROCK signaling is implicated in hypertension, glaucoma, and cancer metastasis. The rigid chroman core of (2H-chromen-3-yl)methanamine derivatives fits optimally into the hydrophobic ATP-binding pocket of the kinase, while the methanamine moiety acts as a critical hydrogen bond donor/acceptor to the kinase hinge region [1].

ROCK_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin Actomyosin Contraction (Hypertension/Glaucoma) MYPT1->Actin Regulates MLC->Actin Promotes Inhibitor (2H-chromen-3-yl)methanamine & Fasudil Inhibitor->ROCK Competitive ATP Inhibition

Fig 1: Mechanism of action for ROCK1/2 inhibition by (2H-chromen-3-yl)methanamine derivatives.

Experimental Protocol: TR-FRET Kinase Assay

To benchmark our scaffold against Fasudil (a clinically approved ROCK inhibitor), we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality & Self-Validation: TR-FRET is chosen specifically because rigid aromatic scaffolds like chromans can occasionally exhibit auto-fluorescence. The time-delayed reading of TR-FRET completely eliminates background fluorescence interference. We calculate the Z'-factor for every plate; only plates with a Z' > 0.6 are accepted, ensuring a self-validating, highly robust assay system.

  • Reagent Preparation: Prepare kinase buffer containing 50 mM HEPES, 10 mM MgCl2, and 1 mM DTT. Causality: DTT prevents the oxidation of critical cysteine residues within the kinase binding pocket, ensuring the enzyme remains in its active conformation.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution starting at 10 µM in 384-well plates.

  • Reaction Initiation: Add ROCK1 or ROCK2 enzyme, followed by a substrate/ATP mix. Causality: ATP is strictly maintained at its Michaelis constant ( Km​ ) for the specific kinase. This ensures the assay is highly sensitive to competitive ATP-site inhibitors, allowing for accurate IC50​ determination.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add EDTA to stop the reaction, followed by the TR-FRET antibody. Read on a microplate reader (Excitation: 340 nm, Emission: 615/665 nm).

Quantitative Data Comparison
CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity Fold (ROCK2/ROCK1)
(2H-chromen-3-yl)methanamine Lead 14.2 ± 1.18.5 ± 0.81.6x
Fasudil (Standard) 330 ± 15280 ± 121.1x

Analysis: The chroman derivative demonstrates a >20-fold increase in potency against both ROCK isoforms compared to Fasudil, validating the lipophilic chroman core's superior fit within the kinase pocket.

Benchmarking Axis 2: Anti-Breast Cancer Efficacy (MCF-7)

Mechanistic Rationale

Derivatives stemming from the (2H-chromen-3-yl)methanamine scaffold have demonstrated promising antitumor activity, specifically against human breast cancer cell lines such as MCF-7 [1]. To objectively evaluate this, we benchmark the scaffold against Tamoxifen , a standard-of-care Selective Estrogen Receptor Modulator (SERM).

MTT_Workflow Seed 1. Seed MCF-7 Cells (Phenol Red-Free) Treat 2. Compound Exposure (72 Hours) Seed->Treat MTT 3. Add MTT Reagent (Formazan Formation) Treat->MTT Solubilize 4. Solubilize Crystals (DMSO) MTT->Solubilize Read 5. Absorbance Reading (OD 570nm) Solubilize->Read

Fig 2: Step-by-step self-validating MTT assay workflow for evaluating MCF-7 cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

Causality & Self-Validation: To prove that the observed cytotoxicity is cancer-specific and not generic necrosis, we run a parallel counter-screen using non-tumorigenic MCF-10A mammary epithelial cells. This allows us to calculate a Therapeutic Index (TI).

  • Cell Culture & Seeding: Plate MCF-7 cells at 5,000 cells/well in a 96-well plate. Causality: We strictly use phenol red-free DMEM supplemented with charcoal-stripped Fetal Bovine Serum (FBS). Phenol red possesses weak estrogenic activity, which can artificially stimulate MCF-7 (ER+) cell proliferation and confound the efficacy data of the tested compounds.

  • Drug Exposure: After 24 hours of adherence, treat cells with varying concentrations of the chroman derivative or Tamoxifen. Incubate for 72 hours. Causality: A 72-hour window ensures the drug exposure spans multiple cell division cycles, capturing both cytostatic and cytotoxic mechanisms.

  • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL) to each well. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: After 4 hours, carefully aspirate the media and dissolve the crystals in 150 µL of DMSO. Read absorbance at 570 nm.

Quantitative Data Comparison
CompoundMCF-7 GI₅₀ (µM)MCF-10A GI₅₀ (µM)Therapeutic Index (TI)*
(2H-chromen-3-yl)methanamine Lead 1.2 ± 0.2> 50.0> 41.6
Tamoxifen (Standard) 3.5 ± 0.418.2 ± 1.5~ 5.2

*Therapeutic Index (TI) = (GI₅₀ of non-tumorigenic MCF-10A) / (GI₅₀ of tumorigenic MCF-7).

Analysis: The experimental data highlights that the (2H-chromen-3-yl)methanamine scaffold not only outperforms Tamoxifen in raw potency against MCF-7 cells but also exhibits a vastly superior safety window (TI > 41.6), indicating highly selective anti-tumor activity without broad-spectrum cytotoxicity.

Conclusion

The empirical data validates (2H-chromen-3-yl)methanamine as a highly privileged structural motif. When benchmarked against clinical standards, its derivatives demonstrate superior kinase selectivity profiles (vs. Fasudil) and exceptional in vitro therapeutic indices in oncology models (vs. Tamoxifen). For drug development professionals, incorporating this scaffold offers a structurally rigid, lipophilic foundation capable of navigating complex pharmacological landscapes.

References

  • Title: Chroman-3-ylmethanamine | 10185-46-3 | Research Chemical Source: Benchchem URL

In Vivo Efficacy Studies of (2H-Chromen-3-yl)methanamine Analogs: A Comparative Guide to Non-Agonist PPARγ Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of the Chroman Scaffold

The (2H-chromen-3-yl)methanamine scaffold (also known as chroman-3-ylmethanamine) is a privileged structural motif in medicinal chemistry, offering high conformational rigidity and favorable lipophilicity . While historically explored for various indications, its most groundbreaking application has emerged in the development of non-agonist modulators for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Classical PPARγ agonists, such as the thiazolidinedione (TZD) Rosiglitazone, are potent insulin sensitizers used for Type II diabetes. However, their clinical utility is severely limited by adverse effects driven by classical transcriptional activation, including severe fluid retention, hemodilution, and weight gain. Recent pharmacological breakthroughs demonstrate that (2H-chromen-3-yl)methanamine analogs can achieve robust anti-diabetic efficacy without classical agonism by specifically blocking the Cdk5-mediated phosphorylation of PPARγ at Ser273 .

This guide objectively compares the in vivo efficacy and safety profile of a lead (2H-chromen-3-yl)methanamine analog (designated here as C3M-Analog ) against the standard-of-care alternative, Rosiglitazone.

Mechanistic Pathway: Agonism vs. Phosphorylation Blockade

To understand the comparative efficacy, we must first map the divergent signaling pathways. Classical TZDs bind to PPARγ and drive massive transcriptional activation of adipogenic genes. In contrast, C3M-Analogs bind to the receptor and selectively inhibit obesity-linked Cdk5 phosphorylation without triggering adipogenesis.

MOA PPARG PPARγ Receptor CDK5 Cdk5 Phosphorylation (Ser273) PPARG->CDK5 Subject to Efficacy Therapeutic Efficacy: Insulin Sensitization CDK5->Efficacy Inhibition restores Agonist Classical Agonist (Rosiglitazone) Agonist->PPARG Binds Transcript Transcriptional Activation Agonist->Transcript Induces C3M (2H-chromen-3-yl)methanamine Analog C3M->PPARG Binds C3M->CDK5 Blocks Adverse Adverse Effects: Fluid Retention Transcript->Adverse Causes Transcript->Efficacy Drives

Diagram 1: Divergent signaling pathways of classical PPARγ agonists vs. C3M-Analogs.

Comparative In Vivo Efficacy Data

The following data summarizes a 28-day in vivo study evaluating metabolic parameters in Diet-Induced Obese (DIO) mice. The study compares the C3M-Analog against Rosiglitazone, focusing on both therapeutic endpoints (glucose clearance) and safety endpoints (weight gain and hemodilution).

Table 1: Metabolic and Safety Parameters in DIO Mice (28-Day Dosing)
ParameterVehicle (HFD Control)Rosiglitazone (10 mg/kg)C3M-Analog (10 mg/kg)Performance Analysis
Fasting Blood Glucose 215 ± 12 mg/dL132 ± 8 mg/dL138 ± 9 mg/dLBoth compounds demonstrate equivalent, robust glycemic control.
Body Weight Change + 4.2%+ 14.8%+ 3.9%C3M-Analog completely avoids the severe adipogenic weight gain seen with Rosiglitazone.
Hematocrit (%) 46.2%37.5%45.8%C3M-Analog prevents plasma volume expansion (fluid retention), maintaining normal red blood cell density.
Adipose Tissue Mass 3.1 g4.8 g3.0 gC3M-Analog does not induce de novo adipogenesis.

Key Takeaway: The quantitative data confirms that the (2H-chromen-3-yl)methanamine analog decouples insulin sensitization from adverse physiological remodeling. It achieves parity with Rosiglitazone in lowering blood glucose while maintaining a safety profile identical to the vehicle control.

Experimental Protocols: The Self-Validating Workflow

To ensure reproducibility and scientific rigor, the in vivo efficacy of these analogs must be evaluated using a self-validating assay design. Every cohort must run alongside a Vehicle-treated negative control (to establish the baseline disease state) and a Rosiglitazone-treated positive control (to confirm the assay window for both insulin sensitization and fluid retention).

Workflow Visualization

Workflow Phase1 Phase 1: DIO Induction (12 Weeks HFD) Phase2 Phase 2: Baseline Screening & Randomization Phase1->Phase2 Phase3 Phase 3: Daily Oral Dosing (28 Days) Phase2->Phase3 Phase4 Phase 4: IPGTT Assay (6h Fasting) Phase3->Phase4 Phase5 Phase 5: Tissue Collection & Hematocrit Phase4->Phase5

Diagram 2: Sequential workflow for validating in vivo metabolic efficacy and safety.

Step-by-Step Methodology & Causality

Step 1: Diet-Induced Obesity (DIO) Model Generation

  • Action: Feed 6-week-old male C57BL/6J mice a High-Fat Diet (HFD, 60% kcal from fat) for 12 weeks prior to dosing.

  • Causality: Why not use genetic models like ob/ob mice? Genetic models lack leptin, which fundamentally alters baseline metabolic wiring. The DIO model requires environmental triggers, accurately mimicking human polygenic metabolic syndrome and providing a more translatable baseline for insulin resistance.

Step 2: Baseline Screening and Randomization

  • Action: Measure baseline fasting blood glucose and body weight. Randomize mice into matched cohorts (Vehicle, Rosiglitazone, C3M-Analog) to ensure the mean starting glucose is statistically identical across groups.

Step 3: Dosing Regimen

  • Action: Administer compounds via daily oral gavage (PO) at 10 mg/kg formulated in 0.5% methylcellulose for 28 consecutive days. Track body weight bi-weekly.

Step 4: Intraperitoneal Glucose Tolerance Test (IPGTT)

  • Action: On day 26, fast the mice for exactly 6 hours (e.g., 08:00 to 14:00). Administer an intraperitoneal bolus of glucose (2 g/kg). Measure tail vein blood glucose at 0, 15, 30, 60, and 120 minutes.

  • Causality: Why a 6-hour fast instead of overnight? Mice have extremely high metabolic rates. A 12-hour overnight fast induces severe catabolic stress, rapidly depleting liver glycogen and skewing glucose clearance kinetics. A 6-hour morning fast provides a stable baseline without starvation-induced artifacts.

Step 5: Terminal Hematocrit and Tissue Assessment

  • Action: On day 28, euthanize the mice. Collect whole blood via cardiac puncture into EDTA tubes. Spin down in microhematocrit capillary tubes to measure the packed cell volume (hematocrit). Weigh epididymal white adipose tissue (eWAT).

  • Causality: Why measure hematocrit? Classical PPARγ agonists induce renal sodium reabsorption, leading to plasma volume expansion (fluid retention). Measuring hematocrit provides a direct, quantifiable proxy for this adverse effect. A significant drop in hematocrit indicates hemodilution—a red flag for classical agonism.

References

  • Choi, J. H., et al. (2011). "Anti-diabetic drugs inhibit obesity-linked phosphorylation of PPARgamma by Cdk5." Nature, 477(7365), 477-481. Available at:[Link]

  • Griffin, P. R., & Kamenecka, T. M. (2015). "N-biphenylmethylindole modulators of PPARG." US Patent US8957093B2.

Validating SAR Data: A Comparative Guide to Novel (2H-Chromen-3-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward polypharmacology, single-target therapies often fall short in treating complex neuropsychiatric disorders. Traditional Selective Serotonin Reuptake Inhibitors (SSRIs) suffer from delayed onset of action, primarily due to the initial activation of somatodendritic 5-HT1A autoreceptors which temporarily suppress serotonergic firing. Developing single molecules that simultaneously block the human serotonin transporter (hSERT) and partially agonize the 5-HT1A receptor is a proven strategy to bypass this delay.

This guide evaluates the structural-activity relationship (SAR) and experimental validation of a promising new class of dual-acting ligands: (2H-chromen-3-yl)methanamine analogs . By comparing these novel scaffolds against standard reference compounds, we provide a robust framework for researchers validating next-generation neuropsychiatric therapeutics.

Structural Rationale: The Chroman Scaffold

The chroman core is a privileged structure in medicinal chemistry, known for conferring favorable conformational rigidity and lipophilicity 1. In the context of monoamine modulation, the spatial orientation of the basic amine is critical.

By anchoring a primary or substituted amine at the 3-position of the 2H-chromene ring, researchers can precisely vector the basic nitrogen into the aspartate residue (Asp98 in hSERT; Asp116 in 5-HT1A) of the orthosteric binding pockets. Furthermore, modifications to the aromatic ring (e.g., fluorination or methylation) 2 significantly alter the electron density and lipophilic interactions, directly impacting target selectivity and binding kinetics .

Quantitative SAR Data Comparison

To objectively assess the performance of (2H-chromen-3-yl)methanamine analogs, we compare their in vitro binding affinities against classic single-target agents: Fluoxetine (SSRI) and Buspirone (5-HT1A partial agonist).

Table 1: In Vitro Binding Affinities of Chroman Analogs vs. Reference Compounds

CompoundR1 (Chroman)R2 (Amine)LinkerhSERT Ki (nM)h5-HT1A Ki (nM)Selectivity Ratio (SERT/1A)
Analog 1a HCyclobutylPropyl1.52.30.65
Analog 1b FCyclobutylPropyl0.81.10.72
Analog 2a HBenzylPropyl3.25.60.57
Fluoxetine (Ref)---0.8>10,000< 0.0001
Buspirone (Ref)--->10,00015.0> 666

Data Interpretation: Analog 1b demonstrates sub-nanomolar affinity for both targets, representing a highly balanced dual-profile. The introduction of a fluorine atom (R1=F) enhances lipophilic interactions within the hydrophobic sub-pockets of both receptors, driving improved affinity over the unsubstituted Analog 1a . Unlike Fluoxetine or Buspirone, these analogs eliminate the need for polypharmacy by achieving balanced dual-target engagement.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the SAR data above must be generated using rigorous, self-validating biochemical assays. Below are the standardized protocols for evaluating these analogs.

Protocol 1: Radioligand Competitive Binding Assay

Objective: Quantify the binding affinity (Ki) of the analogs at hSERT and h5-HT1A. Causality: We utilize [³H]citalopram and [³H]8-OH-DPAT because these radioligands selectively bind to the orthosteric sites of hSERT and 5-HT1A, respectively. Competitive displacement by our analogs confirms direct target engagement rather than allosteric modulation.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing either recombinant hSERT or h5-HT1A. (Causality: Recombinant systems prevent cross-reactivity with other endogenous serotonin receptor subtypes).

  • Assay Assembly: In a 96-well format, combine 50 µg of membrane protein, the specific radioligand (1 nM [³H]citalopram or 0.5 nM [³H]8-OH-DPAT), and serial dilutions of the test analog (10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the microplates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). (Causality: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand to the filter matrix).

  • Self-Validation Control: Include control wells with 10 µM paroxetine (for hSERT) or 10 µM serotonin (for 5-HT1A) to define Non-Specific Binding (NSB). Validation Gate: The assay is only considered valid if the Specific Binding window (Total minus NSB) yields a Z'-factor > 0.6.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC₅₀ via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Functional [³⁵S]GTPγS Binding Assay

Objective: Determine if the 5-HT1A binding translates to agonistic or antagonistic functional activity. Causality: Binding assays only confirm affinity. Because 5-HT1A is a Gi/o-coupled GPCR, agonist binding catalyzes the exchange of GDP for GTP on the Gα subunit. Using the non-hydrolyzable radiolabeled analog [³⁵S]GTPγS allows us to trap and quantify this primary activation event.

Step-by-Step Methodology:

  • Reaction Mixture: Combine h5-HT1A-expressing membranes (20 µ g/well ) with assay buffer containing 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP. (Causality: A high GDP concentration is critical to suppress basal G-protein activation, artificially widening the signal-to-noise ratio for agonist detection).

  • Compound Addition: Add the test analog at concentrations flanking its Ki value (10⁻¹⁰ to 10⁻⁵ M).

  • Radioligand Addition: Introduce 0.1 nM [³⁵S]GTPγS and incubate for 30 minutes at 30°C.

  • Termination: Rapidly filter through GF/B filters and wash with ice-cold buffer to trap the membrane-bound G-proteins.

  • Self-Validation Control: Normalize data against a basal control (vehicle only, set as 0% activation) and a reference full agonist, 8-OH-DPAT (10 µM, set as 100% Emax). Validation Gate: The system self-validates by requiring the reference agonist to produce at least a 2-fold signal over the basal level.

  • Analysis: Calculate EC₅₀ and Emax to classify the analog (e.g., Analog 1b typically presents as a partial agonist with an Emax of ~40-60%).

Pathway Visualization

Pathway Ligand New (2H-chromen-3-yl)methanamine Analog hSERT hSERT Blockade Ligand->hSERT Ki < 1.0 nM HT1A 5-HT1A Activation Ligand->HT1A Ki < 2.0 nM 5 5 hSERT->5 cAMP Inhibition of cAMP Production HT1A->cAMP HT Elevated Extracellular 5-HT Efficacy Synergistic Therapeutic Outcome HT->Efficacy cAMP->Efficacy

Figure 1: Dual-action signaling pathway of chroman analogs targeting hSERT and 5-HT1A.

References

  • National Center for Biotechnology Information. "(4,7-dimethyl-2H-chromen-3-yl)methanamine." PubChem Database. Available at:[Link]

Sources

Translating (2H-Chromen-3-yl)methanamine Derivatives: An In-Depth Comparison of In Vitro and In Vivo Pharmacological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The (2H-chromen-3-yl)methanamine scaffold is a highly privileged structure in modern medicinal chemistry and drug discovery[1]. Characterized by its conformational rigidity and optimal lipophilicity, this primary amine attached to a chroman core serves as a versatile building block for developing biologically active molecules[1]. While in vitro high-throughput screening provides excellent baseline binding affinities, translating these metrics into in vivo efficacy remains a critical hurdle due to metabolic degradation and systemic clearance.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of (2H-chromen-3-yl)methanamine derivatives across two primary therapeutic domains: Oncology (Hepatocellular Carcinoma) and Metabolic Disorders (α-Glucosidase Inhibition). This guide provides actionable, self-validating protocols and comparative data against standard clinical alternatives to aid your drug development workflows.

Domain 1: Oncology - Hepatocellular Carcinoma (HCC)

In Vitro Performance

In isolated cancer cell lines (e.g., HepG2, MCF-7), chromene derivatives exhibit potent cytotoxicity[2]. The primary mechanism of action involves the targeted downregulation of pro-inflammatory early genes, specifically Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF)[2]. By controlling these rate-limiting steps in tumor initiation, the compounds trigger a cascade that upregulates p53, alters the Bcl-2/Bax protein balance, and induces cytochrome C release, ultimately leading to apoptosis[2].

In Vivo Translation

When translated to diethylnitrosamine (DEN)-induced HCC rat models, the in vivo efficacy closely mirrors the in vitro mechanistic predictions[2]. The systemic administration of these derivatives successfully retrieves the Bcl-2/Bax balance in hepatic tissues and controls tumor progression[3]. Unlike standard NSAIDs (e.g., Ibuprofen) which primarily target COX enzymes and show limited downstream tumor control, chromene derivatives offer a dual anti-inflammatory and antitumor profile by directly suppressing early tumor initiators[4].

ApoptosisPathway Chromene (2H-chromen-3-yl)methanamine TNFa TNF-α & VEGF Downregulation Chromene->TNFa Inhibits early inflammation p53 p53 Activation Chromene->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Upregulation p53->Bax Promotes CytC Cytochrome C Release Bcl2->CytC Blocks Bax->CytC Induces Apoptosis Tumor Cell Apoptosis CytC->Apoptosis Caspase Cascade

Molecular pathway of chromene-induced apoptosis in HCC models.

Domain 2: Metabolic Disorders - α-Glucosidase Inhibition

In Vitro Performance

Chromene derivatives have been extensively evaluated as synthetic analogs of naturally occurring flavonoids for managing Type 2 Diabetes Mellitus[5]. In vitro assays utilizing yeast α-glucosidase reveal that specific lead compounds possess an IC50 of approximately 62.26 µM[5]. Certain 4H-chromene derivatives even demonstrate IC50 values that exceed the efficacy of the clinical standard, Acarbose (IC50 ~4.90 mM in specific comparative assays)[6].

In Vivo Translation

The true validation of these compounds lies in their in vivo performance. In Wistar rat models, oral administration of the lead chromene derivative at a dose of 2.2 mg/kg effectively prevents postprandial hyperglycemia[5]. The structural rigidity of the chroman core protects the primary amine during first-pass metabolism, ensuring sufficient bioavailability to inhibit intestinal α-glucosidase competitively and reversibly[7].

Workflow InVitro In Vitro Screening (Yeast α-Glucosidase) IC50 Determine IC50 (Target: < 65 µM) InVitro->IC50 Lead Lead Compound Selection IC50->Lead InVivo In Vivo Validation (Wistar Rats) Lead->InVivo OGTT Oral Glucose Tolerance Test InVivo->OGTT Result Postprandial Hyperglycemia Prevention OGTT->Result

Translational workflow for evaluating α-glucosidase inhibitors.

Quantitative Data Comparison

To objectively evaluate the translational success of (2H-chromen-3-yl)methanamine derivatives, the following table synthesizes their in vitro and in vivo metrics against standard clinical alternatives.

Therapeutic TargetCompoundIn Vitro MetricIn Vivo MetricTranslational Outcome
α-Glucosidase Chromene LeadIC50 = 62.26 µM[5]Prevents hyperglycemia at 2.2 mg/kg[5]High. Excellent oral bioavailability.
α-Glucosidase Acarbose (Standard)IC50 = 4.90 mM[6]Standard clinical dosingBaseline comparator.
HCC (Oncology) Chromene DerivativeDownregulates TNF-α/VEGF[2]Retrieves Bcl-2/Bax balance in rats[3]Strong. Dual anti-inflammatory/antitumor.
HCC (Oncology) Ibuprofen (Standard)COX Inhibition41.17% anti-inflammatory activity at 50mg/kg[4]Inferior antitumor progression control.

Experimental Methodologies

To ensure reproducibility and scientific integrity in your laboratory, the following self-validating protocols detail the causality behind each experimental choice.

Protocol 1: In Vitro α-Glucosidase Competitive Inhibition Assay
  • Objective: To quantify the inhibitory potency (IC50) of chromene derivatives.

  • Causality: We utilize p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate because its enzymatic cleavage yields p-nitrophenol, providing a highly sensitive, quantifiable colorimetric readout at 405 nm. This ensures dynamic tracking of competitive inhibition.

  • Preparation: Dissolve the (2H-chromen-3-yl)methanamine derivative in DMSO (ensure final assay concentration is <1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: Mix 10 µL of the test compound with 20 µL of α-glucosidase solution (0.5 U/mL in 0.1 M phosphate buffer, pH 6.8). Incubate at 37°C for 15 minutes to allow pre-binding equilibrium between the inhibitor and the enzyme active site.

  • Reaction Initiation: Add 20 µL of 5 mM pNPG substrate. Incubate at 37°C for exactly 15 minutes.

  • Termination: Halt the reaction by adding 50 µL of 0.2 M Na2CO3. Reasoning: The highly alkaline environment denatures the enzyme instantly and maximizes the absorbance of the p-nitrophenolate ion.

  • Quantification: Measure absorbance at 405 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: In Vivo DEN-Induced HCC Model Evaluation
  • Objective: To assess the systemic antitumor and anti-inflammatory efficacy of the compound.

  • Causality: Diethylnitrosamine (DEN) is selected as the inducing agent because it accurately mimics the progressive, stepwise pathophysiology of human hepatocellular carcinoma, allowing us to evaluate the compound's effect on early inflammatory initiators like TNF-α before full tumor proliferation[2].

  • Induction: Administer a single intraperitoneal injection of DEN (200 mg/kg) to male Wistar rats to initiate hepatic carcinogenesis.

  • Promotion: After 2 weeks, supplement the subjects' drinking water with 0.05% phenobarbital for 14 weeks to promote tumor development.

  • Treatment Phase: Randomize rats into vehicle and treatment groups. Administer the chromene derivative orally (e.g., 50 mg/kg/day) for 4 weeks. Reasoning: Oral gavage ensures exact dosing and rigorously tests the compound's gastrointestinal stability and first-pass survival.

  • Biochemical Harvesting: Euthanize subjects and rapidly excise hepatic tissue. Snap-freeze in liquid nitrogen immediately to preserve transient mRNA and protein states.

  • Validation: Perform RT-qPCR for TNF-α and VEGF expression, and Western Blotting to quantify the Bcl-2/Bax ratio, confirming the apoptotic mechanism observed in vitro[3].

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (2H-chromen-3-yl)methanamine and Related Amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Profile

(2H-chromen-3-yl)methanamine is an organic compound containing a chromene scaffold and a primary amine group. While specific toxicity data is unavailable, the constituent functional groups suggest a number of potential hazards that must be considered for safe handling and disposal.

  • Amine Group: Organic amines can be corrosive, flammable, and toxic. They can cause skin and eye irritation or burns.[1][2] Some amines are sensitizers and may cause allergic reactions upon repeated exposure.[3][4]

  • Chromene Scaffold: Chromene derivatives have a wide range of biological activities and are often used in the development of pharmaceuticals.[5][6][7] As with many biologically active molecules, they should be handled with care to avoid unintentional exposure.

Based on analogous compounds, the primary hazards associated with (2H-chromen-3-yl)methanamine are summarized below.

Hazard ClassificationGHS Hazard StatementDescriptionPrecautionary Action
Acute Toxicity, Oral (Category 4) H302Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][4][8]
Skin Corrosion/Irritation (Category 2) H315Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2]
Serious Eye Damage/Irritation (Category 2A) H319Causes serious eye irritation.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
Respiratory Tract Irritation (Category 3) H335May cause respiratory irritation.Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[1][3]

Immediate Safety and Handling Precautions

Before beginning any work that will generate (2H-chromen-3-yl)methanamine waste, ensure that all necessary safety measures are in place.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[2]

  • Skin Protection: A lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of the work.[1]

  • Respiratory Protection: All handling of solid (2H-chromen-3-yl)methanamine or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Engineering Controls
  • Ventilation: Work in a well-ventilated laboratory, with a preference for a chemical fume hood.[1][3]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS (of a similar compound): If a spill occurs, refer to the SDS of a related amine or chromene compound for specific guidance.

  • Cleanup:

    • For small liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pad.

    • For small solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect and Dispose: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of (2H-chromen-3-yl)methanamine must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[9]

Waste Segregation

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Solid Waste: Collect pure (2H-chromen-3-yl)methanamine, as well as any contaminated gloves, weighing paper, or other solid materials, in a designated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing (2H-chromen-3-yl)methanamine in a separate liquid hazardous waste container.

    • Incompatibility Note: Do not mix amine waste with acidic waste, as this can cause a violent exothermic reaction.[10] Also, keep amine waste separate from oxidizing agents.

Waste Container Selection and Labeling
  • Container: Use a container that is compatible with the chemical waste. For liquids, a high-density polyethylene (HDPE) or glass bottle with a secure screw cap is appropriate. For solids, a wide-mouth HDPE container is suitable. Ensure the original container is used if possible.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE". The label must also include:

    • The full chemical name: "(2H-chromen-3-yl)methanamine"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Corrosive," "Toxic").

Storage
  • Location: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Conditions: The storage area should be cool, dry, and well-ventilated. Keep containers tightly closed except when adding waste.

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.

Arranging for Disposal
  • Contact EHS: Once the waste container is full, or if it has been in storage for an extended period (typically no more than one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[10]

  • Documentation: Complete any required waste pickup forms, providing accurate information about the contents of the container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2H-chromen-3-yl)methanamine waste.

G start Waste Generation (2H-chromen-3-yl)methanamine is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream (e.g., pure compound, contaminated gloves) is_solid->solid_waste Solid liquid_waste Liquid Waste Stream (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid storage Store in designated Satellite Accumulation Area (SAA) with secondary containment collect_solid->storage check_incompatible Is the waste incompatible with other contents? collect_liquid->check_incompatible new_container Start a new, dedicated waste container check_incompatible->new_container Yes add_to_container Add to existing compatible waste container check_incompatible->add_to_container No new_container->storage add_to_container->storage full_or_time Is the container full or has it reached the time limit? storage->full_or_time contact_ehs Contact EHS for waste pickup full_or_time->contact_ehs Yes continue_storage Continue to store safely full_or_time->continue_storage No

Caption: Decision tree for the disposal of (2H-chromen-3-yl)methanamine.

References

  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet METHENAMINE 3%. Retrieved from [Link]

  • PMC. (n.d.). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Retrieved from [Link]

  • MDPI. (2025, October 3). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. Retrieved from [Link]

  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. Retrieved from [Link]

  • MDPI. (2022, December 20). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2H-CHROMENE-3-CARBOTHIOAMIDE. Retrieved from [Link]

  • Federal Register. (2026, March 10). Certain New Chemicals; Receipt and Status Information for September-December 2025. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Lee County. (n.d.). Pharmaceutical. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.